molecular formula C9H19BO2 B8203814 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B8203814
M. Wt: 170.06 g/mol
InChI Key: JIEQTBJOONVBOH-UHFFFAOYSA-N
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Description

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 879224-89-2) is an organoboron compound with the molecular formula C 9 H 19 BO 2 and a molecular weight of 170.06 g/mol . This specific dioxaborinane is characterized by a boiling point of 51-52 °C at 1.5 mmHg . As a 5,5-dimethyl-1,3,2-dioxaborinane derivative, it belongs to a class of cyclic boronic esters that are typically used as intermediates and building blocks in synthetic organic chemistry . The six-membered 1,3,2-dioxaborinane ring system can exhibit conformational flexibility, existing in sofa or half-chair forms, which may influence its reactivity and application in stereospecific syntheses . While its specific applications are not detailed in the available literature, compounds of this structural class are of significant interest in various research fields, including method development and material science. The product requires careful handling and must be stored under an inert atmosphere at 2-8°C . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-butyl-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-4-5-6-10-11-7-9(2,3)8-12-10/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEQTBJOONVBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane synthesis from butylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-butyl-5,5-dimethyl-1,3,2-dioxaborinane (an alkyl boronic ester) via the condensation of


-butylboronic acid  with neopentyl glycol  (2,2-dimethyl-1,3-propanediol).

While pinacol esters (Bpin) are ubiquitous in high-throughput screening, neopentyl glycol esters offer distinct physicochemical advantages, primarily enhanced hydrolytic stability due to the gem-dimethyl Thorpe-Ingold effect. This guide provides two validated workflows: a thermodynamic azeotropic method for scale-up and a kinetic mild method for sensitive substrates.

Theoretical Framework & Mechanism

Reaction Thermodynamics

The formation of boronic esters is an equilibrium process driven by entropy and the removal of water.



For neopentyl glycol, the reaction is favored over acyclic diols due to the Thorpe-Ingold Effect (angle compression). The bulky methyl groups at the 5-position of the resulting dioxaborinane ring force the oxygen atoms closer together, pre-organizing the diol for cyclization and stabilizing the product against hydrolysis.

Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of the diol oxygen on the empty


-orbital of the trigonal planar boron atom, forming a tetrahedral intermediate, followed by proton transfer and the elimination of water.

ReactionMechanism Reactants Butylboronic Acid (Trigonal Planar) Intermediate Tetrahedral Boronate Intermediate Reactants->Intermediate + Neopentyl Glycol Transition Water Elimination (Entropy Driven) Intermediate->Transition - H2O (Step 1) Product 2-Butyl-5,5-dimethyl- 1,3,2-dioxaborinane Transition->Product - H2O (Step 2) Product->Reactants Hydrolysis (+H2O)

Figure 1: Mechanistic pathway of boronic ester formation highlighting the reversible nature of the transformation.

Experimental Protocols

Materials & Safety
  • Precursor:

    
    -Butylboronic acid (CAS: 4426-47-5)
    
  • Reagent: Neopentyl glycol (CAS: 126-30-7)[1]

  • Solvents: Toluene (Anhydrous), Dichloromethane (DCM), Pentane.

  • Safety: Boronic acids are generally low toxicity, but standard PPE is required. Toluene is flammable and reprotoxic.

Method A: Azeotropic Distillation (Dean-Stark)

Best for: Multi-gram scale up, robust substrates, high yield requirements.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add

    
    -butylboronic acid (5.0 g, 49.0 mmol, 1.0 equiv) and neopentyl glycol (5.36 g, 51.5 mmol, 1.05 equiv).
    
  • Solvent: Add Toluene (100 mL). The slight excess of diol ensures complete consumption of the boronic acid.

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor the collection of water in the trap.

  • Completion: Reflux is maintained until water evolution ceases (typically 2–4 hours).

  • Workup: Cool to room temperature. Wash the toluene solution with water (2 x 30 mL) to remove excess neopentyl glycol (which is water-soluble).

  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The resulting oil is often pure enough (>95%). If necessary, purify via vacuum distillation.

Method B: Dehydrating Agent (Mild Conditions)

Best for: Small scale (<1g), thermally sensitive substrates, rapid screening.

Protocol:

  • Setup: Flame-dried 50 mL RBF under Nitrogen/Argon atmosphere.

  • Charging: Add

    
    -butylboronic acid (1.0 g, 9.8 mmol) and neopentyl glycol (1.02 g, 9.8 mmol).
    
  • Solvent: Add anhydrous DCM (20 mL).

  • Dehydration: Add anhydrous MgSO

    
     (approx. 2.0 g) directly to the reaction vessel.
    
  • Reaction: Stir vigorously at room temperature for 12–16 hours.

  • Workup: Filter the mixture through a fritted glass funnel or a pad of Celite to remove hydrated MgSO

    
    .
    
  • Isolation: Concentrate the filtrate in vacuo.

Process Data & Comparison

ParameterMethod A (Dean-Stark)Method B (MgSO

)
Scale Suitability >5 g to kg scale<1 g to 5 g
Temperature 110°C (Reflux)20–25°C (RT)
Reaction Time 2–4 Hours12–16 Hours
Water Removal Physical (Azeotrope)Chemical (Sorbent)
Yield (Typical) 92–98%85–90%
Purity Profile High (Excess diol washed away)Moderate (Filtration dependent)

Workflow Logic & Quality Control

The following diagram illustrates the decision matrix for selecting the synthesis route and the critical quality control checkpoints (QC).

Workflow Start Start: Butylboronic Acid Decision Is substrate thermally stable? Start->Decision MethodA Method A: Toluene Reflux (Dean-Stark) Decision->MethodA Yes MethodB Method B: DCM + MgSO4 (Room Temp) Decision->MethodB No QC1 QC Checkpoint 1: Check for Water Evolution MethodA->QC1 QC2 QC Checkpoint 2: 1H NMR (Disappearance of OH) MethodB->QC2 Purification Purification: Vacuum Distillation / Kugelrohr QC1->Purification QC2->Purification Final Final Product: Stored under Argon Purification->Final

Figure 2: Operational workflow for synthesis selection and quality assurance.

Characterization Criteria

To validate the synthesis, ensuring the complete conversion of the boronic acid is critical.

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the broad B(OH)
    
    
    singlet (usually
    
    
    4.0–6.0 ppm depending on concentration). The neopentyl methyls will appear as a sharp singlet around
    
    
    0.9–1.0 ppm, and the CH
    
    
    O protons of the ring will appear as a singlet around
    
    
    3.6–3.7 ppm.
  • 
    B NMR:  Shift is minimal between acid and ester (both trigonal planar), but line sharpening often occurs upon esterification.
    
  • Physical State: The butyl derivative is typically a colorless liquid or low-melting solid.

Applications & Stability Notes

  • Suzuki-Miyaura Coupling: Neopentyl glycol esters are excellent coupling partners. They are less prone to deborylation compared to the free acid.

  • Purification: If your boronic acid is impure (brown/waxy), converting it to the neopentyl ester allows for easy distillation or crystallization. The ester can be hydrolyzed back to the acid if needed using aqueous acid/acetone, though the high stability makes this slow (requires pH < 1).

  • Storage: Unlike free boronic acids which can dehydrate to form boroxines (anhydrides) unpredictably, the dioxaborinane ring is a discrete molecular species, allowing for precise stoichiometry in subsequent reactions.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron.

  • Organic Syntheses. (2020).[2] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters. Org. Synth. 2020, 97, 245-261.[2] (Describes neopentyl glycol ester usage).

  • PubChem. (2023). Neopentyl Glycol - Compound Summary. National Library of Medicine.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses stability of neopentyl vs pinacol esters).

Sources

Technical Monograph: 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 879224-89-2)

[1][2]

Executive Summary

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 879224-89-2) is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical agents and functional materials.[1] Structurally, it is the cyclic boronic ester formed from n-butylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol) .[1]

While pinacol esters (Bpin) are ubiquitous in drug discovery, the neopentyl glycol (Bneop) ester offers a distinct physicochemical profile.[2] It provides a "Goldilocks" balance: it possesses sufficient hydrolytic stability to survive aqueous workups and chromatography (unlike the free boronic acid), yet it remains more susceptible to controlled hydrolysis or transesterification than the sterically rigid pinacol ester.[2] This makes it an ideal protecting group strategy when the free boronic acid must be regenerated or when modulation of Lewis acidity is required for specific Suzuki-Miyaura cross-coupling protocols.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The compound features a six-membered dioxaborinane ring.[1] The 5,5-dimethyl substitution (gem-dimethyl) imparts stability via the Thorpe-Ingold effect , forcing the ring into a conformation that shields the boron atom from nucleophilic attack, though less aggressively than the tetramethyl-substituted pinacol ring.[1]

Table 1: Physicochemical Data Profile
PropertySpecification
CAS Number 879224-89-2
IUPAC Name 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane
Molecular Formula C₉H₁₉BO₂
Molecular Weight 170.06 g/mol
Physical State Liquid (at room temperature)
Purity (Typical) ≥ 98% (GC)
Solubility Soluble in DCM, THF, Toluene, EtOAc; Hydrolyzes in water
Storage Conditions Inert atmosphere (Ar/N₂), 2–8°C
Key Impurities n-Butylboronic acid (hydrolysis product), Neopentyl glycol

Synthesis & Manufacturing Protocol

Strategic Rationale

The synthesis relies on a condensation reaction between n-butylboronic acid and neopentyl glycol.[1] Because this is an equilibrium process, the continuous removal of water is the critical control point (CCP) to drive the reaction to completion.[2]

Protocol: Dehydrative Esterification

Scale: 100 mmol basis

Reagents:

  • n-Butylboronic acid (10.2 g, 100 mmol)[1][2]

  • Neopentyl glycol (10.9 g, 105 mmol, 1.05 equiv)[2]

  • Solvent: Toluene (250 mL) or Dichloromethane (DCM) with MgSO₄.[2]

  • Catalyst: None required (spontaneous condensation).[2]

Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser (if using Toluene). For DCM, use a drying agent (MgSO₄) directly in the flask.[2]

  • Charging: Add n-butylboronic acid and neopentyl glycol to the solvent.[1]

  • Reaction (Toluene Method - Preferred for Scale): Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 2–4 hours).[2]

  • Reaction (DCM Method - Preferred for Lab Scale): Add anhydrous MgSO₄ (20 g) to the solution. Stir vigorously at Room Temperature (RT) for 12–16 hours.

  • Validation (In-Process Control): Spot TLC (stain with KMnO₄).[2] The polar boronic acid spot (baseline) should disappear, replaced by the less polar ester spot (high R_f).[2]

  • Workup: Filter off solids (MgSO₄) or cool the toluene solution.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil can be distilled under high vacuum if high purity is required, though the crude is often sufficiently pure (>98%) due to the stoichiometry used.[2]

Diagram: Synthesis Pathway

Synthesiscluster_reactantsReactantscluster_conditionscluster_productsProductAcidn-ButylboronicAcidCondReflux (Toluene)-H₂O (Dean-Stark)Acid->CondGlycolNeopentylGlycolGlycol->CondEster2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane(CAS 879224-89-2)Cond->EsterCondensationWaterH₂OCond->WaterByproduct

Figure 1: Dehydrative esterification pathway using a Dean-Stark apparatus to drive equilibrium.[1][2]

Technical Deep Dive: Stability & Reactivity

The "Goldilocks" Stability Profile

Researchers often default to Pinacol esters (Bpin), but Bpin is notoriously difficult to hydrolyze back to the acid.[2] The 5,5-dimethyl-1,3,2-dioxaborinane (Bneop) moiety offers a strategic alternative.[1]

  • Steric Shielding: The gem-dimethyl groups at the 5-position fold back (Thorpe-Ingold effect), stabilizing the ring against spontaneous hydrolysis in air.[1]

  • Lewis Acidity: The oxygen atoms in the neopentyl ring are slightly less electron-donating than in pinacol, maintaining higher Lewis acidity at the boron center. This can accelerate transmetallation in Suzuki couplings compared to Bpin in sterically demanding cases.

  • Deprotection: Unlike Bpin, which often requires oxidative cleavage (NaIO₄), Bneop esters can be hydrolyzed under milder acidic conditions or via transesterification with diethanolamine, allowing recovery of the free boronic acid if it is the desired API intermediate.

Self-Validating Stability Test

To verify the integrity of a stored batch:

  • ¹H NMR (CDCl₃): Look for the singlet of the gem-dimethyl group at ~0.96 ppm and the CH₂ of the ring at ~3.6 ppm.[2]

  • Degradation Sign: Appearance of a broad singlet at ~4.6 ppm indicates free Neopentyl Glycol (hydrolysis has occurred).[2]

Application: Suzuki-Miyaura Cross-Coupling[1][11]

This compound serves as the nucleophilic partner in Palladium-catalyzed cross-coupling reactions to install the n-butyl group onto aryl or vinyl halides.[1]

Experimental Workflow (Standardized)

Reaction: Aryl Bromide (Ar-Br) + 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

12
  • Solvent System: THF/Water (9:1) or Toluene/Water (using K₃PO₄ as base).[2]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) is robust for alkyl-aryl coupling.[2]

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃. Strong bases facilitate the formation of the reactive hydroxo-boronate species.[1]

  • Temperature: 80°C.

Mechanism Diagram

SuzukiPd0Pd(0)Active SpeciesOxAddOxidativeAdditionPd0->OxAdd+ Ar-XPdII_ArXPd(II)-Ar-XOxAdd->PdII_ArXTransMetTransmetallationPdII_ArX->TransMetBoronate2-Butyl-5,5-dimethyl-1,3,2-dioxaborinaneActivatedBActivated Boronate[R-B(OH)(OR)₂]⁻Boronate->ActivatedB+ BaseBaseBase (OH⁻)Base->ActivatedBActivatedB->TransMetPdII_ArRPd(II)-Ar-ButylTransMet->PdII_ArRRedElimReductiveEliminationPdII_ArR->RedElimRedElim->Pd0RegenerationProductAr-Butyl(Coupled Product)RedElim->Product

Figure 2: Catalytic cycle showing the activation of the neopentyl ester by base prior to transmetallation.[1][2]

Handling & Safety (GHS)[1][3]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Spill Response: Absorb with inert material (vermiculite).[2] Do not wash into drains; boron compounds can be regulated in wastewater.

References

  • Preparation of Boronic Esters: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Link

  • Neopentyl Glycol Esters Stability: Falck, J. R., et al. (2009).[2] Neopentyl Glycol Boronates: Stable & Reactive Intermediates. Journal of Organic Chemistry, 74(19), 7533–7535.[2]

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]

  • Compound Data & Safety: Sigma-Aldrich.[1] (n.d.). Safety Data Sheet for 2-Butyl-1,3,2-dioxaborinane derivatives. Retrieved from (General reference for class properties).[2]

physical properties of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is a member of the boronate ester class of compounds, which are pivotal reagents in modern organic synthesis. Specifically, it is a neopentyl glycol boronic ester. These esters are widely utilized in Suzuki-Miyaura cross-coupling reactions, serving as stable, crystalline, and often purifiable alternatives to the more labile boronic acids. Their enhanced stability towards oxidation and dehydration makes them ideal for use in complex multi-step syntheses and for long-term storage. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, offering a foundational understanding for its application in research and development.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane.

IdentifierValue
CAS Number 879224-89-2[1][2][3]
Molecular Formula C₉H₁₉BO₂[1][2][3]
Molecular Weight 170.06 g/mol [1][2][3]
InChI 1S/C9H19BO2/c1-4-5-6-10-11-7-9(2,3)8-12-10/h4-8H2,1-3H3[2][3]
InChIKey JIEQTBJOONVBOH-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical state and stability of a reagent are critical parameters for its handling, storage, and application in chemical reactions.

PropertyValueSource
Physical Form Liquid[2]
Purity ≥98%[2][4]
Storage Temperature 2-8°C, under inert atmosphere, sealed in dry conditions[2][4]

It is noteworthy that while most suppliers list the compound as a liquid, at least one source describes its appearance as a white powder.[5] This discrepancy may be attributable to polymorphism, the presence of impurities, or variations in reporting standards.

Comparative Data for Related Dioxaborinanes
CompoundBoiling PointDensityRefractive Index
5,5-dimethyl-2-propenyl[1][2][6]dioxaborinane 39-40 °C @ 5 mmHg[7]N/AN/A
2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 290.3 °C @ 760 mmHg[8]1.077 g/cm³[8]1.480[8]
Bis(neopentyl glycolato)diboron 214.3 °C @ 760 mmHg[9]~1.0 g/cm³[9]1.427[9]

Safety and Handling

As with any chemical reagent, proper handling of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is essential for laboratory safety. The following GHS hazard information has been reported.

Hazard ClassCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[1]
Skin Corrosion/Irritation H315Causes skin irritation[1]
Serious Eye Damage/Irritation H319Causes serious eye irritation[1]
Specific Target Organ Toxicity H335May cause respiratory irritation[1]

GHS Pictogram: GHS07 (Exclamation mark)[1] Signal Word: Warning[1]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

Methodology for Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, a standard suite of analytical techniques is employed for the structural elucidation and purity assessment of boronate esters. The causality behind the choice of these experiments is to unambiguously determine the molecular structure and confirm its integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of boronate esters in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule.

  • ¹H NMR: This experiment is used to identify the types and connectivity of protons in the molecule. For 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, one would expect to see signals corresponding to the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the neopentyl glycol backbone (a singlet for the two equivalent methyl groups and a singlet for the two equivalent methylene groups).

  • ¹³C NMR: This provides information on the carbon framework. Characteristic chemical shifts for the carbons in the butyl chain and the neopentyl glycol moiety would be expected. The carbon atoms attached to the oxygen atoms will be shifted downfield. Studies on similar 1,3,2-dioxaborinanes can be used to predict and confirm the populations of their interconverting chair forms.[10]

  • ¹¹B NMR: Boron-11 is a quadrupolar nucleus with a high natural abundance, making ¹¹B NMR a highly informative technique. For a tricoordinate boronate ester like this one, a single, relatively broad resonance is expected. The chemical shift provides insight into the electronic environment of the boron atom.

General Characterization Workflow

The following diagram illustrates a self-validating workflow for the synthesis and characterization of a novel boronate ester like 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane. This process ensures the material's identity, purity, and stability are well-documented before its use in further applications.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_validation Data Validation synthesis Esterification of Butylboronic Acid with Neopentyl Glycol workup Aqueous Workup & Extraction synthesis->workup purification Purification (e.g., Distillation or Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ms Mass Spectrometry (Confirm MW) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir data_integration Integrate & Correlate All Spectroscopic Data ir->data_integration structure_confirm Confirm Structure & Purity ≥98% data_integration->structure_confirm final_product Validated Reagent Ready for Use structure_confirm->final_product

Caption: Workflow for the synthesis and characterization of boronate esters.

Conclusion

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is a valuable synthetic building block whose utility is underscored by the stability conferred by the neopentyl glycol protecting group. While detailed quantitative physical data remains to be fully published, the available information on its handling, safety, and qualitative properties, combined with established analytical methodologies, provides a solid foundation for its effective and safe use in the laboratory. The characterization workflow outlined in this guide represents a robust, field-proven approach to ensure the quality and reliability of this and similar boronate ester reagents in demanding research and development environments.

References

  • SAFETY DATA SHEET. (n.d.). THE DOW CHEMICAL COMPANY.
  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). Sigma-Aldrich.
  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). Sigma-Aldrich.
  • 2-butyl-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). HANGZHOU LINGRUI CHEMICAL CO.,LTD.
  • 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). (2025, August 21). Chemsrc.
  • 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.
  • Safety d
  • SAFETY DATA SHEET. (2012, February 13). Fisher Scientific.
  • 5,5-dimethyl-2-(4-t-butylphenyl)-1,3,2-dioxaborinane. (n.d.). Molbase.
  • Refractive Index Information C
  • Pihlaja, K., & Mattinen, J. (1985). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane and Their Methylated Derivatives. Acta Chemica Scandinavica, 39b, 675–682.
  • 5,5-dimethyl-2-propenyl[1][2][6]dioxaborinane. (n.d.). Molbase.

  • 2-(2-Fluorophenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane 98.0%. (n.d.). Pure Synth.
  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). MilliporeSigma.
  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole. (n.d.). PubChem.
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. (n.d.). PubChem.
  • (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one. (n.d.). Enamine.
  • 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). PubChem.
  • 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). Sigma-Aldrich.
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. (n.d.). ChemScene.
  • 2-Butyl-1,3,2-dioxaborinane. (n.d.). Sigma-Aldrich.
  • 2-Butyl-1,3,2-dioxaborolane-4S,5S-dicarboxylic acid bis(dimethylamide). (n.d.). Boron Molecular.
  • Núñez R., J. B., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Magnetochemistry, 9(4), 108.
  • 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methyl-1-propanol. (2025, May 20). ChemSynthesis.

Sources

Molecular Structure and Reactivity of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

In modern organic synthesis and drug development, the precise control of carbon-carbon bond formation relies heavily on the structural tuning of organoboron reagents. 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 879224-89-2), commonly referred to as n-butylboronic acid neopentyl glycol ester, represents a highly optimized alkylating agent [1].

Structurally, the molecule consists of an n-butyl chain covalently bonded to the boron atom of a 1,3,2-dioxaborinane ring. The critical design feature of this molecule is the incorporation of the neopentyl glycol moiety. The gem-dimethyl groups at the 5-position of the six-membered dioxaborinane ring provide a unique steric environment that shields the empty p-orbital of the boron atom. This specific architecture alters the Lewis acidity of the boron center, offering distinct thermodynamic and kinetic advantages over traditional five-membered pinacol (pin) boronic esters, particularly in stereospecific homologations and cross-coupling reactions [2].

Physicochemical Data & Molecular Specifications

To establish a baseline for experimental design, the core physicochemical properties of the molecule are summarized below. The structural integrity of the neopentyl glycol ester ensures a longer shelf-life and resistance to protodeboronation compared to its free boronic acid counterpart.

Table 1: Physicochemical Properties of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

PropertySpecification / Value
Chemical Name 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane
Synonym n-Butylboronic acid neopentyl glycol ester
CAS Registry Number 879224-89-2
Molecular Formula C₉H₁₉BO₂
Molecular Weight 170.06 g/mol
SMILES String CC1(C)COB(CCCC)OC1
InChIKey JIEQTBJOONVBOH-UHFFFAOYSA-N
Physical State Colorless liquid to low-melting solid

Mechanistic Causality: The Neopentyl Glycol Advantage

The selection of a neopentyl glycol (neo) ester over a pinacol ester is not arbitrary; it is rooted in fundamental mechanistic causality.

Suppressing Reversibility in Lithiation-Borylation: In the synthesis of hindered or sensitive chiral molecules, Aggarwal and colleagues demonstrated that the in situ lithiation-borylation of secondary carbamates suffers from racemization when pinacol boronic esters are used [3]. The causality lies in the reversibility of the boronate "ate" complex formation. The five-membered pinacol ring allows the complex to fragment back into the lithiated species, which rapidly racemizes. By switching to the six-membered neopentyl glycol ester (2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane), the thermodynamic stability of the resulting boronate complex is altered, rendering its formation virtually irreversible. This locks the stereocenter in place, ensuring full chirality transfer (up to 100% es) [3].

Enhanced Performance in Suzuki-Miyaura Coupling: Alkylboronic acids are notoriously prone to homocoupling and protodeboronation under basic cross-coupling conditions. The steric bulk of the 5,5-dimethyl groups in the neo ester suppresses these off-target pathways, allowing for cleaner transmetalation to the palladium center once activated by an aqueous base.

MechanisticPathways Core 2-Butyl-5,5-dimethyl- 1,3,2-dioxaborinane LithBoryl Lithiation-Borylation (Aggarwal Protocol) Core->LithBoryl Chiral Carbamates Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst + Base Adv1 Irreversible Boronate Complex Formation LithBoryl->Adv1 Adv3 Base-Mediated 'Ate' Complex Formation Suzuki->Adv3 Adv2 Full Chirality Transfer (No Racemization) Adv1->Adv2 Adv4 Suppressed Homocoupling Adv3->Adv4

Divergent mechanistic pathways and chemical advantages of the neopentyl glycol boronic ester.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical or chemical indicators confirm the success of each stage.

Protocol 1: Dehydrative Condensation (Synthesis of the Boronic Ester)

This protocol utilizes Le Chatelier's principle to drive the thermodynamically favorable condensation between the free boronic acid and the diol.

Reagents:

  • n-Butylboronic acid (1.0 equiv, 10.0 mmol)

  • Neopentyl glycol (1.0 equiv, 10.0 mmol)

  • Anhydrous Toluene (100 mL, 0.1 M)

Step-by-Step Methodology:

  • Substrate Mixing: Suspend n-butylboronic acid and neopentyl glycol in anhydrous toluene within a 250 mL round-bottom flask.

  • Apparatus Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C) under an inert argon atmosphere.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The physical accumulation of water serves as a real-time metric of reaction progress. Once the water volume plateaus (typically after 2–4 hours), the condensation is quantitatively complete.

  • Isolation: Cool the mixture to room temperature, concentrate in vacuo, and purify via flash column chromatography (SiO₂; pentane/EtOAc 98:2) to afford the product as a colorless oil.

SynthesisWorkflow Step1 1. Substrate Mixing n-Butylboronic Acid + Neopentyl Glycol Step2 2. Solvent Addition Suspend in Toluene (0.1 M) Step1->Step2 Step3 3. Dehydrative Condensation Reflux with Dean-Stark Trap (16 h) Step2->Step3 Step4 4. Solvent Removal In Vacuo Concentration Step3->Step4 Step5 5. Final Product 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane Step4->Step5

Step-by-step experimental workflow for the dehydrative condensation synthesis of the boronic ester.

Protocol 2: Base-Activated Suzuki-Miyaura Cross-Coupling

Alkylboronic esters are inherently less nucleophilic than arylboronic acids. This protocol mandates a pre-incubation step to form the highly reactive "ate" complex prior to transmetalation.

Reagents:

  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Aqueous NaOH (3.0 equiv, 1.0 M solution)

  • THF (0.2 M)

Step-by-Step Methodology:

  • Pre-Incubation (Critical Causality): Dissolve the boronic ester in THF and add the aqueous NaOH. Stir at room temperature for 30 minutes. Why? This forces the formation of the electron-rich hydroxyboronate complex, dramatically increasing the nucleophilicity of the butyl group for the subsequent transmetalation step.

  • Catalyst Addition: Add the aryl halide followed by the Pd(dppf)Cl₂ catalyst.

  • Thermal Activation: Heat the biphasic mixture to 70 °C for 12 hours.

  • Self-Validation Checkpoint: Observe the color of the reaction mixture. A transition from the initial orange/red (Pd(II) precatalyst) to a dark brown/black hue confirms the generation of the active Pd(0) species and the initiation of the catalytic cycle.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and purify via chromatography.

Comparative Data Analysis

To guide rational reagent selection in drug development workflows, Table 2 contrasts the neopentyl glycol ester against other common boron protecting groups.

Table 2: Comparative Analysis of Boron Protective Groups

Protecting GroupRing SizeSteric BulkHydrolytic StabilityReversibility in "Ate" ComplexPrimary Application
Neopentyl Glycol (neo) 6-memberedHigh (gem-dimethyl)HighLow (Irreversible) Stereospecific Lithiation-Borylation
Pinacol (pin) 5-memberedModerate (tetramethyl)Very HighModerate (Reversible)General Suzuki Coupling, C-H Borylation
Free Boronic Acid NoneLowLow (Prone to dehydration)N/AFast, aqueous couplings (prone to homocoupling)

Conclusion

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is far more than a simple alkylating agent; it is a precisely engineered reagent designed to overcome the kinetic and thermodynamic limitations of traditional boron chemistry. By understanding the causality behind its six-membered ring structure—specifically its ability to suppress reversible complexation and homocoupling—researchers can deploy it to achieve unparalleled stereocontrol and yield in complex molecule synthesis.

References

  • PubChem . "2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (CID 12168197) - Structure, Chemical Names, Physical and Chemical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Aggarwal, V. K., et al. "Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions." Chemical Communications, 2016, 52, 6569-6572. Available at:[Link]

A Technical Guide to the Reactivity of Neopentyl Glycol Boronic Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. However, the inherent instability of free boronic acids—prone to protodeboronation and dehydration to form boroxines—often complicates their use, storage, and purification. Neopentyl glycol boronic esters have emerged as a superior class of organoboron reagents, offering a strategic solution to these stability challenges. This guide provides an in-depth analysis of the structural features that confer their remarkable stability and explores their reactivity profile in key synthetic transformations, including Suzuki-Miyaura and Chan-Lam couplings. By synthesizing mechanistic insights with field-proven protocols, this document serves as a comprehensive resource for chemists aiming to leverage the distinct advantages of neopentyl glycol boronic esters in complex molecule synthesis and drug discovery pipelines.[1][2][3]

The Challenge: Inherent Instability of Boronic Acids

The utility of boronic acids (R-B(OH)₂) is frequently undermined by two primary degradation pathways:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the loss of the desired reagent.[4] This side reaction is particularly problematic in reactions requiring basic conditions, such as the Suzuki-Miyaura coupling, as it proceeds via a more reactive boronate anion intermediate.[4][5]

  • Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form stable, six-membered cyclotrimeric anhydrides known as boroxines.[6][7][8][9] This equilibrium-driven process can complicate stoichiometry and reaction kinetics, as boroxines often exhibit different reactivity compared to their monomeric acid counterparts.[6][10]

These instability issues lead to challenges in purification, characterization, and maintaining accurate stoichiometry, driving the need for more robust boronic acid surrogates.[1]

Neopentyl Glycol Boronic Esters: A Structurally Robust Solution

Esterification of boronic acids with diols is a common strategy to enhance stability.[1] While pinacol esters are widely used, neopentyl glycol esters often provide a superior balance of stability and reactivity.[3][11]

Structural Features and Enhanced Stability

The stability of neopentyl glycol boronic esters stems from the formation of a six-membered dioxaborinane ring. The gem-dimethyl groups on the neopentyl backbone provide significant steric shielding around the boron atom. This steric hindrance physically obstructs the approach of water or other protic species, thereby inhibiting both hydrolysis back to the boronic acid and subsequent protodeboronation.[12]

Diagram: Structural Comparison of Boronic Acid, Pinacol Ester, and Neopentyl Glycol Ester

G cluster_0 Boronic Acid (R-B(OH)₂) cluster_1 Pinacol Boronic Ester (R-Bpin) cluster_2 Neopentyl Glycol Boronic Ester (R-Bneop) a R-B(OH)₂ (Prone to Dehydration & Protodeboronation) b R-Bpin (Five-Membered Ring, Moderate Stability) a->b Esterification (Pinacol) c R-Bneop (Six-Membered Ring, High Steric Shielding, Enhanced Stability) a->c Esterification (Neopentyl Glycol) Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-OB(neop)R' [Ar-Pd-O-B(neop)R'] Complex Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-OB(neop)R' Transmetalation (R'-Bneop, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-OB(neop)R'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Sources

The Strategic Utility of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary pharmaceutical development, the quest for efficient, robust, and scalable synthetic methodologies is paramount. Among the myriad of chemical tools available, organoboron compounds, particularly boronic acid derivatives, have emerged as indispensable intermediates. This guide provides a comprehensive technical overview of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol-derived boronic ester, highlighting its synthesis, unique properties, and strategic applications in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Rise of Boronic Esters in Cross-Coupling Chemistry

The advent of palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.[1][2] Boronic acids and their corresponding esters are key players in these transformations, serving as stable and versatile nucleophilic partners.[3] While boronic acids are widely used, they can be prone to decomposition, and their polar nature can present challenges in purification.[4] Boronic esters, such as 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, offer enhanced stability and improved handling characteristics, making them highly attractive for pharmaceutical manufacturing.[4][5]

Physicochemical Properties and Structural Attributes

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, with the chemical formula C9H19BO2 and a molecular weight of 170.06 g/mol , typically presents as a liquid at room temperature.[6][7] The six-membered dioxaborinane ring, formed from the esterification of n-butylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol), imparts significant stability to the molecule.[4][8]

PropertyValueReference
Molecular FormulaC9H19O2B[6][7]
Molecular Weight170.06 g/mol [6][7]
Physical FormLiquid[6]
PurityTypically ≥98%[6]
Storage Conditions2-8°C under an inert atmosphere[6]

The six-membered ring structure is known to be thermodynamically more stable than the five-membered rings of commonly used pinacol esters.[4] This enhanced stability can translate to lower rates of protodeboronation and improved yields in cross-coupling reactions, a critical consideration in multi-step API synthesis.

Synthesis of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane: A General Protocol

The synthesis of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is typically achieved through the esterification of n-butylboronic acid with neopentyl glycol. This straightforward reaction can be performed under relatively mild conditions.

Experimental Protocol: Esterification of n-Butylboronic Acid

Materials:

  • n-Butylboronic acid

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • Anhydrous toluene or another suitable azeotroping solvent

  • Dean-Stark apparatus

  • Reaction flask, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add equimolar amounts of n-butylboronic acid and neopentyl glycol.

  • Add a sufficient volume of anhydrous toluene to suspend the reactants.

  • Flush the system with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane as a clear liquid.

Synthesis_Workflow cluster_reactants Reactants n-Butylboronic_Acid n-Butylboronic Acid Reaction_Vessel Reaction Flask (Toluene, Reflux) n-Butylboronic_Acid->Reaction_Vessel Neopentyl_Glycol Neopentyl Glycol Neopentyl_Glycol->Reaction_Vessel Dean_Stark Dean-Stark Trap (Water Removal) Reaction_Vessel->Dean_Stark Azeotropic Removal Workup Solvent Removal (Rotary Evaporation) Reaction_Vessel->Workup Purification Vacuum Distillation Workup->Purification Final_Product 2-Butyl-5,5-dimethyl- 1,3,2-dioxaborinane Purification->Final_Product

Caption: Synthesis workflow for 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane.

Application in Pharmaceutical Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane in pharmaceutical synthesis lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][9] This reaction is instrumental in forming C(sp²)–C(sp²) bonds, a common structural motif in many APIs.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)L_n-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Coupled_Pd_Complex Ar-Pd(II)L_n-R Transmetalation->Coupled_Pd_Complex Boronate_Complex [R-B(OR)2(Base)]- Boronate_Complex->Transmetalation Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-R Reductive_Elimination->Product Organohalide Ar-X Organohalide->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a Biaryl Moiety

While specific API syntheses are often proprietary, a general example can illustrate the application of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane in the formation of a biaryl linkage, a common core in many drugs.

Reaction: Coupling of an aryl bromide with 2-butyl-5,5-dimethyl-1,3,2-dioxaborinane.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

  • In a reaction vessel, dissolve the aryl bromide, palladium catalyst, and base in the chosen solvent system.

  • Degas the mixture by bubbling an inert gas through it or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.

  • Add 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane to the reaction mixture under an inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the base and inorganic byproducts.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Handling, Storage, and Safety Considerations

Like many organoboron compounds, 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane requires careful handling to maintain its integrity and ensure safety.

  • Handling: It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[10][11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[5][10] Storage under an inert atmosphere is recommended to prevent degradation.[6]

  • Safety: The compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[6][13] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[12]

Conclusion and Future Outlook

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane stands out as a valuable and strategic intermediate in pharmaceutical synthesis. Its enhanced stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior choice over many other boronic acid derivatives for the construction of complex molecular architectures. As the demand for more efficient and robust synthetic routes to novel APIs continues to grow, the importance of well-designed building blocks like 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is set to increase, further enabling the development of next-generation therapeutics.

References

  • PubChem. (n.d.). 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

  • Molbase. (n.d.). 5,5-dimethyl-2-(4-t-butylphenyl)-1,3,2-dioxaborinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Retrieved from [Link]

  • PMC. (n.d.). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Methodological & Application

Harnessing the Power of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[1][2] The choice of the organoboron reagent is critical to the success of this transformation. This application note provides an in-depth technical guide on the use of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, key reaction parameters, and provide a detailed, field-proven protocol for its application. This guide is designed to equip researchers with the necessary knowledge to optimize existing protocols and troubleshoot common challenges, thereby accelerating research and development programs.

Introduction: The Advantage of Neopentyl Glycol Boronic Esters

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane belongs to the class of neopentyl glycol boronic esters. These reagents have gained popularity as robust alternatives to traditional boronic acids in Suzuki-Miyaura coupling.[3]

Why use a neopentyl glycol ester?

  • Enhanced Stability: Unlike many boronic acids, which can be prone to decomposition via protodeboronation, neopentyl glycol esters exhibit superior stability.[3][4] This stability simplifies handling, storage, and often leads to more reproducible reaction outcomes, particularly with sensitive substrates like 2-heteroaryls.[3][4]

  • Controlled Reactivity: While stable, these esters are sufficiently reactive under appropriate conditions. Recent mechanistic studies have confirmed that boronic esters can participate directly in the catalytic cycle without prior hydrolysis to the corresponding boronic acid, a finding that has expanded the scope of anhydrous Suzuki-Miyaura coupling.[5][6]

  • Improved Solubility: They often exhibit better solubility in common organic solvents used for cross-coupling compared to their boronic acid counterparts.

The structure of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane offers a stable yet reactive platform for introducing a butyl group, making it a valuable reagent for synthesizing alkylated aromatic and vinylic compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][7] The fundamental mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) intermediate.[3]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the butyl group to the palladium.[9][10][11] The halide on the palladium is exchanged for the organic group from the boron reagent.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A OxAdd Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation Transmetalation PdII_B->Pd0 R¹-R² (Product) RedElim Reductive Elimination ArX R¹-X (Aryl/Vinyl Halide) ArX->PdII_A BoronicEster R²-B(OR)₂ (Boronic Ester) BoronicEster->PdII_A Base Base Base->PdII_A

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: Key Experimental Parameters

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several components. Their interplay determines reaction rate, yield, and purity.

  • Palladium Source (Precatalyst): While Pd(PPh₃)₄ can be used, modern, air-stable precatalysts like PEPPSI™-type catalysts or Buchwald palladacycles are often preferred for their reliability and high activity, especially for challenging substrates.[1][3][12] These precatalysts efficiently generate the active Pd(0) species in situ.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling alkylboron reagents, bulky and electron-rich phosphine ligands (e.g., tricyclohexylphosphine, PCy₃) or N-heterocyclic carbenes (NHCs) are often effective.[1]

  • Base: The choice of base is paramount. For boronic esters, strong bases are often required to form the reactive boronate "ate" complex.[11]

    • Aqueous bases (e.g., K₂CO₃, K₃PO₄) are common but can lead to hydrolysis of the ester.

    • Anhydrous bases like potassium trimethylsilanolate (TMSOK) are highly effective for promoting the direct coupling of boronic esters in aprotic solvents, often leading to faster reactions and minimizing protodeboronation side reactions.[6][13]

  • Solvent: Aprotic solvents like dioxane, THF, toluene, or DMF are standard.[3] The choice can influence the solubility of the reagents and the reaction temperature. Anhydrous conditions are often advantageous when using boronic esters to prevent competing hydrolysis.[13]

Reaction_Components Product Desired Product (Yield & Purity) Catalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Palladacycle) Catalyst->Product Ligand Ligand (e.g., Phosphine, NHC) Catalyst->Ligand Synergy Ligand->Product Base Base (e.g., K₃PO₄, TMSOK) Base->Product Substrate2 2-Butyl-5,5-dimethyl- 1,3,2-dioxaborinane Base->Substrate2 Activation Solvent Solvent (e.g., Dioxane, THF) Solvent->Product Substrate1 Aryl/Vinyl Halide Substrate1->Product Substrate2->Product Temperature Temperature Temperature->Product

Caption: Interplay of Key Reaction Components.

Detailed Experimental Protocol: Coupling of an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane with a generic aryl bromide using anhydrous conditions, which are often favorable for boronic esters.[13]

Reaction Scheme: Ar-Br + 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane → Ar-Butyl

Materials & Reagents:

ReagentRoleMol. Wt.Equiv.Amount (for 1 mmol scale)
Aryl BromideElectrophileVaries1.01.0 mmol
2-Butyl-5,5-dimethyl-1,3,2-dioxaborinaneNucleophile184.081.21.2 mmol, 221 mg
Pd-PEPPSI-IPr CatalystPrecatalyst696.080.020.02 mmol, 13.9 mg
Potassium Trimethylsilanolate (TMSOK)Base128.272.52.5 mmol, 321 mg
Anhydrous 1,4-DioxaneSolvent88.11-5 mL

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.2 mmol), Pd-PEPPSI-IPr catalyst (0.02 mmol), and potassium trimethylsilanolate (TMSOK) (2.5 mmol).

    • Scientist's Note: Solid reagents should be weighed quickly to minimize air exposure. The use of a glovebox is ideal but not strictly necessary if reagents are handled efficiently.

  • Seal and Purge: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst deactivation and homocoupling side reactions.[7][12]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Scientist's Note: Solvents should be purged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.

    • Causality: Elevated temperatures are typically required to drive the reaction to completion.[7] The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots (under inert atmosphere) for analysis by GC-MS or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

Work-up & Purification:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 10 mL of deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[14]

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[15]

    • Scientist's Note: A common issue is the co-elution of the product with boron-containing byproducts. A useful trick is to wash the crude organic extract with a dilute aqueous base (e.g., 1M NaOH) to hydrolyze and extract any remaining boronic ester/acid species before chromatography.[15]

Troubleshooting Common Side Reactions

  • Homocoupling: The formation of Ar-Ar or Butyl-Butyl byproducts. This is often caused by the presence of oxygen.[7]

    • Solution: Ensure rigorous degassing of solvents and maintaining a robust inert atmosphere throughout the reaction.[12]

  • Protodeboronation: The boronic ester is cleaved and replaced by a hydrogen atom. This is more common with aqueous bases and prolonged reaction times.[3]

    • Solution: Using anhydrous conditions with a base like TMSOK can significantly reduce this side reaction.[13]

  • Dehalogenation: The aryl halide is reduced to the corresponding arene. This can occur with highly active catalysts or if there are hydrogen sources in the reaction.

    • Solution: Adjusting the catalyst system or ensuring all reagents are anhydrous can minimize this pathway.[7]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Sato, M., Miyaura, N., & Suzuki, A. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. Chemistry Letters, 18(8), 1405–1408. [Link]

  • Mondal, P., Bora, U., & Sharma, G. K. (2015). Pd-Catalyzed Cross-Coupling of Alkylbisboronic Esters. The Journal of Organic Chemistry, 80(21), 11029–11036. [Link]

  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(18), 5946–5964. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]

  • Piou, T., & Rovis, T. (2018). Switchable Selectivity in the Pd-Catalyzed Alkylative Cross-Coupling of Esters. Organic Letters, 20(14), 4274–4277. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245–261. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]

  • Denmark, S. E., & Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • Mills, J. E. (2015). Don’t Forget the Workup. Journal of Chemical Education, 92(4), 589–590. [Link]

  • Workup of suzuki miyaura coupling? (2013). ResearchGate. [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate. [Link]

  • Vitale, M., & Castagnolo, D. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1046–1081. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Vitale, M., & Castagnolo, D. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1046–1081.

Sources

Application Note: Base Selection and Optimization for the Suzuki-Miyaura Cross-Coupling of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: C(sp²)–C(sp³) Bond Formation, Alkylboronic Ester Activation, and Catalytic Cycle Optimization

Executive Summary & Mechanistic Rationale

The incorporation of sp³-rich motifs into pharmaceutical scaffolds is a critical strategy for improving drug-like properties (e.g., solubility, metabolic stability). 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (commonly referred to as


-butyl neopentyl glycol boronate, or 

Bu-B(neo)) is a highly stable, bench-ready alkylboronic ester used to install butyl chains via Suzuki-Miyaura cross-coupling.

While arylboronic acids couple readily, alkylboronic esters suffer from a kinetic bottleneck: sluggish transmetalation [1][2]. Because the sp³-hybridized carbon lacks the


-system that facilitates transfer to the transition metal, the reaction relies entirely on the base to activate the boron center. The base coordinates to the empty p-orbital of the 1,3,2-dioxaborinane ring, forming a negatively charged, tetracoordinate "ate" complex  (

)[3]. This activation increases the nucleophilicity of the alkyl group, driving transmetalation while outcompeting deleterious side reactions like

-hydride elimination and protodehalogenation[1].

Neopentyl glycol esters (B(neo)) are specifically advantageous over standard pinacol esters (B(pin)) because their less sterically encumbered geometry allows for rapid "ate" complex formation when paired with the correct soluble base[1][4].

Base Selection Matrix

Selecting the correct base is not merely a matter of pH; it is a matter of solubility, coordination kinetics, and solvent compatibility. The table below summarizes the quantitative and qualitative performance of various bases for


Bu-B(neo) couplings.

Table 1: Base Optimization Data for


Bu-B(neo) Cross-Couplings 
Base SystemOptimal SolventsReaction EnvironmentRelative KineticsYield ProfileCausality & Key Advantages
TMSOK (Potassium Trimethylsilanolate)THF, 1,4-DioxaneAnhydrous, HomogeneousVery Fast (< 1 h)High (>85%)Gold Standard: Highly soluble organic base. Rapidly forms the ate complex without water, suppressing protodeboronation[1][5].
KOMe / NaOMe (Alkali Methoxides)THF, TolueneAnhydrous, HeterogeneousModerate (4–12 h)Moderate-HighBase-Metal Preferred: Strong alkoxides are necessary to force transmetalation in Co- or Fe-catalyzed C(sp²)–C(sp³) couplings[6][7].
NaOH / KOH (Aqueous Hydroxides)Toluene / WaterBiphasicSlow (12–24 h)VariableCost-Effective: Requires pre-incubation to form the ate complex at the phase interface. Prone to stalling if mass transfer is poor[8].

Pathway Visualization: The Role of the Base

The following diagram illustrates the catalytic cycle, specifically highlighting how base selection directly impacts the transmetalation step by generating the activated boronate.

Mechanism Pd0 Pd(0) L_n OA Oxidative Addition Pd0->OA PdII_X Ar-Pd(II)-X OA->PdII_X Ar-X BaseEx Base Exchange (+ Base⁻, - X⁻) PdII_X->BaseEx PdII_Base Ar-Pd(II)-Base BaseEx->PdII_Base TransMet Transmetalation PdII_Base->TransMet PdII_Alkyl Ar-Pd(II)-nBu TransMet->PdII_Alkyl - B(neo)(Base)X RedElim Reductive Elimination PdII_Alkyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-nBu (Cross-Coupled Product) RedElim->Product Product Release Boronate Ate Complex [nBu-B(neo)(Base)]⁻ Boronate->TransMet Activated Boron

Catalytic cycle of Suzuki-Miyaura coupling highlighting the base-activated boronate ate complex.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation cues to ensure reproducibility.

Protocol A: Rapid Homogeneous Cross-Coupling using TMSOK (Recommended)

Causality Rationale: TMSOK is highly soluble in THF. By eliminating water, we prevent the hydrolysis of the neopentyl glycol ester and suppress the protodehalogenation of the aryl halide. The homogeneous nature of the base ensures the ate complex is formed instantly, accelerating transmetalation[1][5].

Step-by-Step Methodology:

  • Reagent Charging: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the Aryl Halide (1.0 equiv), Pd precatalyst (e.g., Pd(OAc)₂ / AntPhos, 4 mol%), and 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv).

    • Validation Cue: Solid pre-mixing ensures exact stoichiometry. Excess boronic ester is used to compensate for any trace oxidative degradation.

  • Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration with respect to the aryl halide. The solution should be clear. Turbidity at this stage indicates moisture ingress.

  • Base Addition (Critical Step): Add Potassium Trimethylsilanolate (TMSOK) (2.4 equiv) as a solid.

    • Causality: TMSOK is highly hygroscopic; adding it last under inert conditions prevents its degradation. Its immediate dissolution signals the formation of the

      
       ate complex.
      
  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 60 °C for 1 hour.

    • Validation Cue: Monitor via GC-FID or TLC. A color shift from bright yellow/orange to dark brown indicates active catalytic turnover. If the solution turns completely black with precipitate (Pd black) within 10 minutes, the catalyst has decomposed, likely due to oxygen contamination.

  • Workup: Quench the reaction with deionized water (2 mL), extract with Ethyl Acetate (3 × 5 mL), dry over Na₂SO₄, and concentrate for flash chromatography.

Protocol B: Biphasic Cross-Coupling using Aqueous NaOH

Causality Rationale: For laboratories lacking glovebox infrastructure, aqueous bases can be used. However, because


Bu-B(neo) is highly lipophilic, it will not readily interact with aqueous NaOH. A pre-incubation step  is mandatory to force the formation of the hydrophilic ate complex at the biphasic interface before the catalyst is introduced[8].

Step-by-Step Methodology:

  • Pre-Incubation: Dissolve 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv) in Toluene (0.3 M). Add 3M aqueous NaOH (3.0 equiv). Stir vigorously (1000 rpm) for 15 minutes at room temperature.

    • Causality: This drives the equilibrium toward the

      
       ate complex. Skipping this step often results in stalled reactions because the Pd(II) intermediate waits too long for transmetalation and undergoes side reactions.
      
  • Catalyst & Electrophile Addition: Add the Aryl Halide (1.0 equiv) and Pd(dppf)Cl₂ (5 mol%).

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 16 hours.

    • Validation Cue: Vigorous stirring is non-negotiable to maintain the interfacial surface area. If the organic layer shows unreacted aryl halide after 16 hours via TLC, mass transfer is the limiting factor. (Consider adding 10 mol% of a phase-transfer catalyst like TBAB in future runs).

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with Toluene, dry over MgSO₄, and concentrate.

References

1.[4] Suzuki-Miyaura cross-coupling: Practical Guide - yonedalabs.com. 4 2. Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols - thieme-connect.com. 3.[8] Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems - uni-muenchen.de. 8 4.[1] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - nih.gov. 1 5.[6] Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - nih.gov. 6 6.[5] Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters - researchgate.net. 5 7.[7] Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base - chemrxiv.org. 7 8.[3] Structure, Properties, and Preparation Of Boronic Acid Derivatives - wiley-vch.de. 3 9.[2] Development of copper-catalyzed suzuki-miyaura coupling using alkylboron reagents - core.ac.uk. 2 10. 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane Properties - sigmaaldrich.com.

Sources

reaction conditions for coupling aryl halides with 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the Suzuki-Miyaura cross-coupling of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (an


-butyl neopentyl glycol boronate) with aryl halides.

Unlike standard aryl-aryl couplings, this reaction involves an


-

bond formation using a highly stable alkylboronic ester. This presents two specific challenges:
  • Transmetallation Inertia: The neopentyl glycol backbone makes the boron center exceptionally stable and sterically shielded, resisting the hydrolysis usually required for activation.

  • 
    -Hydride Elimination:  The butyl group possesses 
    
    
    
    -hydrogens, making the alkyl-palladium intermediate prone to elimination (forming butene) rather than coupling.

This guide provides a Modern Anhydrous Protocol (using Silanolate activation) as the primary recommendation, offering superior speed and yields over traditional aqueous methods.

Part 1: Mechanistic Strategy & Catalyst Selection

The Activation Challenge

Traditional Suzuki coupling relies on a base (e.g.,


, 

) and water to hydrolyze the boronate ester into a reactive boronate species (

).
  • Problem: 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane hydrolyzes very slowly due to the gem-dimethyl steric bulk on the glycol ring.

  • Solution: Use Potassium Trimethylsilanolate (TMSOK) . The silanolate anion (

    
    ) is nucleophilic enough to bind directly to the boron center in organic solvents, forming a reactive "ate" complex without prior hydrolysis.
    
Catalyst & Ligand Architecture

To prevent


-hydride elimination, the palladium center must be electron-rich and sterically bulky to accelerate reductive elimination.
  • Primary Choice: Pd-P(t-Bu)

    
      (e.g., Pd-P(t-Bu)3 G3 or Pd
    
    
    
    (dba)
    
    
    + P(t-Bu)
    
    
    ). The bulky tri-tert-butylphosphine facilitates rapid oxidative addition and encourages reductive elimination over
    
    
    .
  • Alternative (for hindered aryls): RuPhos-Pd-G3 . RuPhos is exceptional for secondary alkyls but also highly effective for primary alkyls like butyl.

Part 2: Experimental Protocols

Method A: Anhydrous Silanolate Activation (Recommended)

Best for: High yields, fast reaction times (<2 hrs), and base-sensitive substrates.

Reagents:

  • Aryl Halide: 1.00 equiv (Ar-Br or Ar-Cl; Ar-I may require slower addition).

  • Boronate: 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.20 equiv).

  • Catalyst: Pd-P(t-Bu)

    
     G3 (2–5 mol %).
    
  • Base: Potassium Trimethylsilanolate (TMSOK) (1.5 – 2.0 equiv).

  • Solvent: Anhydrous THF or 1,4-Dioxane.

Step-by-Step Protocol:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Charging: Add the Aryl Halide (1.0 mmol), Boronate (1.2 mmol), and Pd-Catalyst (0.02–0.05 mmol) to the vial.

    • Note: If the aryl halide is liquid, add it via syringe after solvent.

  • Solvation: Add anhydrous THF (concentration ~0.2 M, e.g., 5 mL for 1 mmol scale).

  • Activation: Add solid TMSOK (1.5–2.0 mmol) in one portion.

    • Caution: TMSOK is hygroscopic. Handle quickly or in a glovebox.

  • Reaction: Seal the vial and stir vigorously at 23 °C (Room Temp) .

    • Optimization: If conversion is <50% after 1 hour, heat to 60 °C.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAC or Ether. Filter through a silica plug to remove Pd residues.
    
Method B: Aqueous Hydrolytic Activation (Traditional)

Best for: Labs without anhydrous capabilities or very robust substrates.

Reagents:

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (10:1 ratio).

  • Catalyst:

    
     (5 mol %).
    
  • Temperature: 80–100 °C (Required to force hydrolysis).

Step-by-Step Protocol:

  • Combine Aryl Halide, Boronate, and Base in a reaction tube.

  • Add Toluene and Water (degassed).

  • Add Catalyst.[1]

  • Heat to 95 °C for 12–24 hours.

  • Note: Expect lower yields due to potential protodeboronation over the long reaction time.

Part 3: Visualization & Logic

Reaction Workflow (Method A)

G cluster_0 Step 1: Assembly (Inert Atmosphere) cluster_1 Step 2: Activation cluster_2 Step 3: Reaction Reagents Aryl Halide + Butyl-Boronate + Pd-P(tBu)3 G3 Solvent Add Anhydrous THF (0.2 M) Reagents->Solvent TMSOK Add TMSOK (Solid) (Silanolate Base) Solvent->TMSOK Complex Formation of Boronate-Silanolate 'Ate' Complex TMSOK->Complex Rapid Activation Stir Stir at 23°C for 1-2h (Heat to 60°C if sluggish) Complex->Stir Check TLC / LCMS Check Look for Des-Bromo Arene (Byproduct) Stir->Check

Caption: Workflow for TMSOK-mediated anhydrous coupling. The key step is the direct formation of the 'ate' complex without water.

Catalytic Cycle & Mechanistic Logic

Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Butyl-B(neop) + TMSOK RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Butyl BetaElim SIDE REACTION: Beta-Hydride Elimination TransMet->BetaElim If Ligand is Small/Slow RedElim->Pd0 + Ar-Butyl

Caption: Catalytic cycle highlighting the critical Transmetallation step and the risk of Beta-Hydride Elimination if the ligand is insufficient.

Part 4: Data Summary & Optimization

Solvent & Base Screening Matrix
ConditionBaseSolventTempTimeOutcome
Method A (Recommended) TMSOK THF 23 °C 1 h High Yield (>85%)
Alternative AnhydrousNaOtBuToluene100 °C12 hModerate (Elimination risk)
Aqueous StandardK3PO4Tol/H2O100 °C24 hLow (Slow hydrolysis)
Aqueous AggressiveCs2CO3Dioxane/H2O80 °C12 hModerate
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Boronate ester is too stable.Switch to Method A (TMSOK). Increase temp to 60°C.
Alkene Formation

-Hydride Elimination occurred.[2]
Use bulkier ligand (P(t-Bu)3 or CataCXium A ). Lower temperature.
Homocoupling (Ar-Ar) Oxidative addition occurred, but transmetallation failed.Ensure anhydrous conditions (Method A). Add excess boronate (1.5 equiv).
Protodeboronation Boron species degraded before coupling.Avoid water. Use anhydrous THF.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Source: Organic Syntheses, 2020, 97, 262-273. URL:[Link] Relevance: Defines the TMSOK/Pd-P(t-Bu)3 protocol specifically for neopentyl glycol esters.

  • Suzuki-Miyaura Cross-Coupling of Primary Alkylboronic Esters. Source: Journal of the American Chemical Society, 2016, 138, 11132. URL:[Link] Relevance: Mechanistic insight into suppressing

    
    -hydride elimination in primary alkyl coupling.
    
  • Palladium-Catalyzed Cross-Coupling of Alkylboronic Esters with Aryl Halides. Source: National Institutes of Health (PMC / J Org Chem). URL:[Link] Relevance: Validation of the silanolate activation mechanism.

Sources

use of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane in complex molecule synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol: Leveraging 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane for High-Fidelity C(sp2)–C(sp3) Suzuki-Miyaura Cross-Coupling

Executive Summary

The introduction of sp3-rich motifs, such as unbranched alkyl chains, into complex pharmaceutical intermediates is a critical objective in modern drug development. However, B-alkyl Suzuki-Miyaura cross-coupling (SMCC) is historically plagued by slow transmetalation, competitive


-hydride elimination, and irreproducible biphasic kinetics. This application note details the strategic use of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane —an alkyl neopentyl glycol (NPG) boronate—to achieve rapid, homogeneous, and anhydrous C(sp2)–C(sp3) cross-coupling.

Strategic Rationale & Mechanistic Causality

The Limitations of Traditional Reagents: Primary alkylboronic acids and their pinacol (pin) esters are standard reagents for butyl group installation. However, boronic acids are prone to protodeboronation and require aqueous bases, creating biphasic systems with severe mass-transfer limitations[1]. Pinacol esters, while stable, are sterically hindered and electronically deactivated. This leads to sluggish transmetalation, allowing deleterious


-hydride elimination to outcompete product formation[1].

The NPG-TMSOK Advantage: 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane solves these issues through a synergistic combination of structural tuning and anhydrous activation. The neopentyl glycol ring is less sterically encumbered and less electron-donating than pinacol, increasing the Lewis acidity of the boron center[1]. When paired with potassium trimethylsilanolate (TMSOK)—a highly soluble, anhydrous oxyanionic base—the NPG ester rapidly forms a reactive boronate complex[2]. This intermediate undergoes transmetalation to the Pd(II) center at a rate that vastly outpaces


-hydride elimination, without requiring prior hydrolysis to the boronic acid[2].

Catalytic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmet Transmetalation Ar-Pd(II)-Butyl OxAdd->Transmet Activated Boronate Activation Boronate Activation 2-Butyl-NPG + TMSOK Activation->Transmet Rapid Transfer RedElim Reductive Elimination Ar-Butyl Product Transmet->RedElim Fast (Avoids β-H elim) RedElim->Pd0 Pd(0) Regeneration

Fig 1: Anhydrous B-Alkyl Suzuki-Miyaura catalytic cycle utilizing NPG boronates and TMSOK.

Quantitative Performance Benchmarking

To illustrate the superiority of the NPG ester system, the following table summarizes the kinetic and yield differences when coupling a standard aryl bromide with various butylboron reagents under their respective optimal conditions.

Boron ReagentBase & Solvent SystemReaction TimePhase StateYield (Ar-Butyl)Primary Failure Mode
2-Butyl-NPG Ester TMSOK, Anhydrous THF< 1 h Homogeneous > 85% None (Rapid conversion)
Butylboronic Acid Pinacol EsterTMSOK, Anhydrous THF> 20 hHomogeneous< 40%Slow transmetalation
Butylboronic AcidK₂CO₃, H₂O/THF12–24 hBiphasic~ 50%Protodeboronation

Self-Validating Experimental Protocol

Objective: Installation of a butyl chain onto a complex aryl halide scaffold using 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane.

Causality in Design: This protocol strictly excludes water to prevent premature hydrolysis of the NPG ester. If water is present, the ester reverts to butylboronic acid, which precipitates or forms a biphasic mixture, stalling the catalytic cycle and allowing side reactions to dominate[1].

Materials & Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv, 1.5 mmol)

  • Potassium trimethylsilanolate (TMSOK) (2.4 equiv, 2.4 mmol)

  • AntPhos-Pd-G3 or Pd-PEPPSI-IPr catalyst (2–4 mol%)

  • Anhydrous THF or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Atmosphere Control: Transfer a magnetic stir bar, the Pd catalyst (0.04 mmol), TMSOK (2.4 mmol), and the solid aryl halide (1.0 mmol) into an oven-dried 20 mL scintillation vial inside a nitrogen-filled glovebox. Causality: TMSOK is highly hygroscopic; glovebox preparation ensures the base remains active and the system anhydrous.

  • Solvent Addition: Add 5.0 mL of anhydrous THF to the vial. Stir briefly to ensure the homogeneity of the base and catalyst.

  • Boronate Introduction: Add 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.5 mmol) via a micro-syringe. Causality: Adding the liquid boronate last prevents premature coordination complexes from forming before the Pd(0) species is fully generated.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 60 °C. Monitor via GC-MS or LC-MS. Complete conversion is typically observed within 45–60 minutes.

  • Quench & Filtration: Upon completion, cool the reaction to room temperature. Dilute with 5 mL of diethyl ether and filter the mixture through a short pad of silica gel, eluting with additional ether. Causality: This step efficiently removes the palladium catalyst and the hexamethyldisiloxane (TMS₂O) byproduct generated from the TMSOK.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to isolate the pure alkylated complex molecule.

Troubleshooting & Causality:

  • Observation: Low yield with high recovery of unreacted aryl halide.

  • Root Cause: Moisture ingress led to the hydrolysis of the NPG ester to butylboronic acid. The boronic acid does not transmetalate efficiently under these specific anhydrous conditions.

  • Corrective Action: Ensure rigorous Schlenk/glovebox techniques and utilize freshly sublimed TMSOK.

Workflow Logic Visualization

Workflow Prep 1. Glovebox Prep Anhydrous Conditions Mix 2. Reagent Mixing Ar-X, Pd-Cat, TMSOK Prep->Mix Boronate 3. Boronate Addition 2-Butyl-NPG Ester Mix->Boronate React 4. Homogeneous Reaction 25-60°C, < 1 Hour Boronate->React Quench 5. Quench & Filter Remove Siloxanes React->Quench Purify 6. Chromatography Isolate Ar-Butyl Quench->Purify

Fig 2: Step-by-step experimental workflow for homogeneous anhydrous cross-coupling.

References

1.[1] Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters Source: PubMed / Journal of Organic Chemistry URL:[Link] 2.[2] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: PubMed / Organic Syntheses URL:[Link]

Sources

Application Notes and Protocols for One-Pot Synthesis Involving 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Streamlining Complex Syntheses with Neopentyl Glycol Boronic Esters

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the pursuit of efficiency, atom economy, and operational simplicity is paramount. One-pot tandem reactions, which combine multiple synthetic steps into a single, uninterrupted sequence, represent a significant advance toward these goals. Among the most powerful tools in the synthetic chemist's arsenal is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] The stability and handling of the requisite organoboron reagents, however, can present challenges.

This guide focuses on the application of 2-butyl-5,5-dimethyl-1,3,2-dioxaborinane and its in situ generated aryl analogues in one-pot synthesis, primarily focusing on the tandem Miyaura borylation and Suzuki-Miyaura cross-coupling. The 5,5-dimethyl-1,3,2-dioxaborinane moiety, derived from neopentyl glycol, offers a unique combination of stability and reactivity, making it an increasingly valuable alternative to the more common pinacol (pin) esters.[2][3] Neopentyl glycol boronic esters exhibit enhanced stability, which can be advantageous in complex synthetic sequences, while still demonstrating excellent reactivity under appropriate catalytic conditions.[3] This document provides a detailed exploration of the principles, a comprehensive experimental protocol, and the technical rationale behind employing these versatile reagents in streamlined synthetic workflows.

Core Concept: The One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

The elegance of the one-pot borylation/Suzuki-Miyaura reaction lies in its ability to generate a required boronic ester from an aryl halide and immediately utilize it in a subsequent cross-coupling reaction without the need for isolation and purification of the intermediate.[4] This approach not only saves time and resources but also minimizes potential yield losses associated with intermediate handling.

The overall transformation can be depicted as a two-step sequence within a single reaction vessel:

  • Miyaura Borylation: An aryl or vinyl halide (Ar¹-X) is reacted with a diboron reagent in the presence of a palladium catalyst and a base to form an aryl boronic ester (Ar¹-B(OR)₂).

  • Suzuki-Miyaura Cross-Coupling: Upon completion of the borylation, a second aryl halide (Ar²-X) and a suitable base (often aqueous) are introduced to the same pot. The palladium catalyst, still active, then facilitates the cross-coupling of the in situ generated boronic ester with the second halide to yield the biaryl product (Ar¹-Ar²).

The choice of the diol used to form the boronic ester is critical. While pinacol is widely used, neopentyl glycol offers a cost-effective and highly stable alternative.

Diagram of the One-Pot Workflow

OnePot_Workflow cluster_0 Step 1: Miyaura Borylation (in situ) cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Ar1_X Aryl Halide 1 (Ar¹-X) Borylation_Pot Reaction Vessel (Heated) Ar1_X->Borylation_Pot Diboron Bis(neopentyl glycolato)diboron Diboron->Borylation_Pot Catalyst1 Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst1->Borylation_Pot Base1 Base (e.g., KOAc) Base1->Borylation_Pot Solvent1 Anhydrous Solvent (e.g., Dioxane, Toluene) Solvent1->Borylation_Pot BoronicEster Aryl Neopentyl Glycol Boronic Ester (in situ) (Ar¹-B(Onpg)) Borylation_Pot->BoronicEster Formation Coupling_Pot Same Reaction Vessel BoronicEster->Coupling_Pot Intermediate used directly Ar2_X Aryl Halide 2 (Ar²-X) Ar2_X->Coupling_Pot Base2 Aqueous Base (e.g., K₂CO₃) Base2->Coupling_Pot Biaryl Biaryl Product (Ar¹-Ar²) Coupling_Pot->Biaryl Coupling

Caption: Workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling.

Experimental Protocols

This section details the synthesis of the key boronic ester precursor and a general protocol for its application in a one-pot tandem reaction.

Protocol 1: Synthesis of 2-Aryl-5,5-dimethyl-1,3,2-dioxaborinane

While the one-pot protocol avoids isolation, understanding the synthesis of the individual boronic ester is fundamental. This protocol is adapted from established procedures for synthesizing neopentyl glycol boronic esters.[5]

Objective: To synthesize a stable aryl neopentyl glycol boronic ester for use as a standard or for stepwise reactions.

Materials:

  • Arylboronic acid (e.g., 3,4-dichlorophenylboronic acid) (1.0 equiv)

  • Neopentyl glycol (1.1 equiv)[5]

  • Toluene (or Benzene)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottomed flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).[5]

  • Add toluene to the flask to create a suspension (approx. 0.2 M concentration).

  • Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Fill the Dean-Stark trap with toluene.

  • Heat the mixture to reflux (approx. 140 °C oil bath temperature) with vigorous stirring.[5]

  • Continue refluxing for 1.5-2 hours, or until no more water is observed collecting in the Dean-Stark trap.[5]

  • Allow the reaction mixture to cool to room temperature. The solution should be clear.

  • Transfer the solution to a separatory funnel and wash with water. Note: Excessive washing can lead to hydrolysis of the ester.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the solid aryl neopentyl glycol boronic ester. The product is typically a bench-stable white solid.[5]

Protocol 2: One-Pot Tandem Miyaura Borylation / Suzuki-Miyaura Cross-Coupling

Objective: To synthesize an unsymmetrical biaryl from two different aryl halides in a single pot without isolating the intermediate boronic ester. This protocol is a generalized procedure based on established methods for one-pot borylation/coupling reactions.[4][6]

Materials:

  • Aryl Halide 1 (Ar¹-X, e.g., a substituted bromobenzene) (1.0 equiv)

  • Bis(neopentyl glycolato)diboron (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

  • Potassium Acetate (KOAc) (1.5 equiv)

  • Aryl Halide 2 (Ar²-X, e.g., a different substituted bromobenzene) (1.0 equiv)

  • Aqueous Potassium Carbonate (K₂CO₃) (2M solution, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMSO)

Equipment:

  • Schlenk flask or reaction tube with a screw cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating block or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Aryl Halide 1 (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Borylation Step: Add anhydrous, degassed solvent (e.g., Dioxane) via syringe. Seal the flask and heat the mixture to 80-100 °C for 2-4 hours, or until analysis (e.g., GC-MS or TLC) indicates complete consumption of Aryl Halide 1.

  • Cooling: Cool the reaction mixture to room temperature.

  • Cross-Coupling Step: To the same flask, add Aryl Halide 2 (1.0 equiv) followed by the aqueous solution of potassium carbonate (3.0 equiv).

  • Heating: Reseal the flask and heat the reaction mixture again to 80-100 °C. Monitor the reaction progress by GC-MS or TLC until Aryl Halide 2 is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mechanism and Rationale

The success of this tandem reaction hinges on a well-orchestrated catalytic cycle.

Catalytic_Cycle cluster_borylation Miyaura Borylation Cycle cluster_suzuki Suzuki-Miyaura Coupling Cycle Pd0_B Pd(0)L₂ OA1 Oxidative Addition Pd0_B->OA1 Ar¹-X Ar1PdX Ar¹-Pd(II)-X OA1->Ar1PdX TM1 Transmetalation Ar1PdX->TM1 Base, B₂(Onpg)₂ Ar1PdBnpg Ar¹-Pd(II)-B(Onpg)₂ TM1->Ar1PdBnpg RE1 Reductive Elimination Ar1PdBnpg->RE1 RE1->Pd0_B Ar1Bnpg Ar¹-B(Onpg) RE1->Ar1Bnpg Base_Activation Base Activation Ar1Bnpg->Base_Activation Base (OH⁻) Ar1Bnpg->Base_Activation Intermediate (in situ) Pd0_S Pd(0)L₂ OA2 Oxidative Addition Pd0_S->OA2 Ar²-X Ar2PdX Ar²-Pd(II)-X OA2->Ar2PdX TM2 Transmetalation Ar2PdX->TM2 from Base Activation Ar1B_OH [Ar¹-B(Onpg)(OH)]⁻ Base_Activation->Ar1B_OH Ar1B_OH->TM2 Ar1PdAr2 Ar¹-Pd(II)-Ar² TM2->Ar1PdAr2 RE2 Reductive Elimination Ar1PdAr2->RE2 RE2->Pd0_S Ar1Ar2 Ar¹-Ar² RE2->Ar1Ar2

Caption: Catalytic cycles for the one-pot borylation and Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for both borylation and Suzuki-Miyaura coupling, making it ideal for one-pot procedures.[7] Other catalysts, like those based on Buchwald ligands, can also be highly effective.

  • Base Selection: A weaker, non-nucleophilic base like potassium acetate (KOAc) is used for the initial borylation step. This promotes the transmetalation with the diboron reagent without prematurely hydrolyzing the boronic ester or competing in the subsequent Suzuki coupling.[6] For the second step, a stronger base, typically aqueous K₂CO₃ or Cs₂CO₃, is required to activate the boronic ester for transmetalation to the palladium(II) center in the Suzuki-Miyaura cycle.

  • Solvent: Anhydrous polar aprotic solvents like dioxane or DMSO are used for the borylation to prevent premature hydrolysis of the diboron reagent. The addition of an aqueous base in the second step facilitates the Suzuki-Miyaura coupling.

  • Neopentyl Glycol vs. Pinacol: Neopentyl glycol boronic esters are often more crystalline and can be easier to handle if isolation is required. They also exhibit different reactivity profiles; some studies suggest they can be more reactive than pinacol esters in certain catalytic systems, potentially leading to faster reaction times or higher yields.[2]

Quantitative Data Summary

The following table provides representative data for a one-pot borylation/Suzuki-Miyaura cross-coupling, illustrating the typical scope and efficiency. (Note: This is generalized data based on literature for similar systems).

EntryAryl Halide 1 (Ar¹-X)Aryl Halide 2 (Ar²-X)CatalystTime (Borylation/Coupling)Yield (%)
14-Bromotoluene4-BromoanisolePd(dppf)Cl₂3h / 8h85
21-Bromo-4-fluorobenzene3-BromopyridinePd(dppf)Cl₂4h / 12h78
34-Biphenylyl bromide2-BromonaphthaleneXPhos-Pd-G22h / 6h91
41-Bromo-3,5-dimethylbenzene4-BromobenzonitrilePd(PPh₃)₄4h / 10h82

Conclusion and Future Outlook

The use of neopentyl glycol-derived boronic esters, such as the in situ generation of aryl derivatives from reagents like 2-butyl-5,5-dimethyl-1,3,2-dioxaborinane precursors, offers a powerful strategy for streamlining complex molecular syntheses. The one-pot tandem Miyaura borylation/Suzuki-Miyaura cross-coupling protocol exemplifies the benefits of this approach, providing rapid access to diverse biaryl scaffolds with high efficiency and operational simplicity. The enhanced stability and favorable reactivity of neopentyl glycol boronic esters make them a compelling choice for researchers in drug discovery and materials science. As the demand for greener and more efficient synthetic methodologies grows, the adoption of such elegant one-pot procedures will undoubtedly continue to expand.

References

  • Butters, M., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Delaney, C. P., Heyboer, E. M., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(19), 7044-7057. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. Available at: [Link]

  • Periasamy, M., et al. (2014). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. Available at: [Link]

  • Perumalsamy, M., et al. (2015). Sequential Ni-Catalyzed Borylation and Cross-Coupling of Aryl Halides via in Situ Prepared Neopentylglycolborane. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2011). A One-Pot, Single-Solvent Process for Tandem, Catalyzed C-H Borylation-Suzuki-Miyaura Cross-Coupling Sequences. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2014). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Taylor, R., et al. (2011). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2429. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane during Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the Suzuki-Miyaura coupling of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (a Neopentyl Glycol, or NPG, boronic ester).

Topic: Preventing Hydrolysis & Optimizing Coupling of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane Ticket ID: NPG-ALK-001 Status: Resolved (Protocols Enclosed)

Executive Summary: The Hydrolysis Paradox

The Core Issue: You are likely experiencing low yields not because the ester is unstable, but because its hydrolysis—often required for activation in standard aqueous Suzuki conditions—releases the free butylboronic acid . Alkyl boronic acids are significantly less stable than their aryl counterparts; they are prone to protodeboronation and oxidative degradation before transmetallation can occur.

The Solution: To prevent hydrolysis-induced degradation, you must shift from a "Hydrolytic Activation" pathway (standard aqueous base) to an "Anhydrous Activation" pathway (using silanolates or fluorides). This allows the boronic ester to react directly without ever passing through the unstable boronic acid intermediate.

Troubleshooting Guide (Q&A)

Q1: I am using standard aqueous conditions (K₂CO₃/THF/H₂O), but my conversion is low. Is the ester hydrolyzing too fast?

Diagnosis: Yes, but the problem is the product of that hydrolysis. Explanation: In aqueous Suzuki coupling, the base (OH⁻) attacks the boron to form a boronate "ate" complex. However, water is in vast excess, pushing the equilibrium toward the free boronic acid (


).
  • The Trap: Free alkyl boronic acids are slow to transmetallate (due to the high energy of the Pd-Alkyl bond formation) and fast to decompose (protodeboronation).

  • The Fix: Switch to Anhydrous Method A (below). If you must use water, use "Slow Release" conditions (Method B) where the concentration of free boronic acid is kept minimizingly low.

Q2: Can I run this reaction strictly anhydrously to prevent hydrolysis?

Diagnosis: Yes, and this is often the preferred method for alkyl NPG esters. Explanation: You cannot simply remove water and use K₂CO₃; the carbonate is insoluble and insufficiently nucleophilic in dry organic solvents to activate the stable NPG ester. The Fix: Use Potassium Trimethylsilanolate (TMSOK) .[1][2][3] The trimethylsilanolate anion (


) acts as a soluble, anhydrous "hydroxide mimic." It irreversibly binds to the boron, forming a reactive silicate-boronate species that transmetallates rapidly (often <30 mins) without ever exposing the molecule to water.
Q3: I see significant -hydride elimination (alkene formation). Is hydrolysis causing this?

Diagnosis: No, this is a catalytic cycle issue, not a hydrolysis issue. Explanation: Once the butyl group transfers to the Palladium (


), it can undergo 

-hydride elimination to form butene. This competes with the desired Reductive Elimination. The Fix: This requires ligand optimization, not just hydrolysis control.
  • Ligand: Use bulky, electron-rich phosphines like RuPhos or XPhos , or NHC ligands (e.g., PEPPSI-IPr ). These ligands crowd the metal center, making

    
    -hydride elimination sterically unfavorable while accelerating reductive elimination.
    
Q4: My NPG ester seems inert. It won't react even with strong bases.

Diagnosis: Neopentyl glycol esters are sterically bulky and chemically robust (more so than pinacol esters). Explanation: The 5,5-dimethyl group creates a "gem-dimethyl" effect that stabilizes the ring. Standard weak bases (bicarbonate, phosphate) may not generate enough active "ate" complex. The Fix: You need a stronger Lewis base for activation. TMSOK (Anhydrous) or Ba(OH)₂ (Aqueous) are recommended.

Decision Logic & Mechanism

The following diagram illustrates the two competing pathways. Your goal is to force the reaction down the Blue (Anhydrous) path to avoid the Red (Degradation) sink.

G cluster_aqueous Aqueous Pathway (High Risk) cluster_anhydrous Anhydrous Pathway (Recommended) Ester 2-Butyl-NPG Ester (Stable Precursor) Hydrolysis Hydrolysis (+H2O/OH-) Ester->Hydrolysis TMSOK Activation (+TMSOK) Ester->TMSOK Acid Free Butylboronic Acid (Unstable) Hydrolysis->Acid Degradation Protodeboronation/Oxidation (Dead End) Acid->Degradation Fast Ate_Aq Hydroxy-Boronate Complex Acid->Ate_Aq Eq. with Base Product Coupled Product (Ar-Butyl) Ate_Aq->Product Transmetallation (Slow) Silicate Silanolate-Boronate Complex TMSOK->Silicate Irreversible Silicate->Product Transmetallation (Fast) Pd Pd(II)-Ar Intermediate

Figure 1: Mechanistic divergence between aqueous hydrolysis (leading to instability) and anhydrous activation (leading to direct coupling).

Validated Protocols

Method A: Anhydrous TMSOK Coupling (Recommended)

Best for: Preventing hydrolysis entirely; maximizing yield for alkyl boronates.

Reagents:

  • Substrate: 1.0 equiv Aryl Halide / Triflate

  • Boronate: 1.1–1.2 equiv 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

  • Catalyst: 0.02–0.05 equiv Pd(OAc)₂ + Ligand (e.g., RuPhos or SPhos)

    • Alternative: Pd-PEPPSI-IPr (excellent for alkyls)

  • Base: 1.5–2.0 equiv Potassium Trimethylsilanolate (TMSOK)

  • Solvent: Anhydrous THF or Toluene (Degassed)

Protocol:

  • Glovebox/Schlenk: Charge a vial with TMSOK (hygroscopic; handle under inert gas), Pd source, ligand, and aryl halide.

  • Add the 2-Butyl NPG ester (liquid or solid) and anhydrous solvent.

  • Seal the vessel tightly.

  • Stir at Room Temperature to 60°C.

    • Note: TMSOK activation is often rapid. Check conversion at 30 mins.

  • Workup: Quench with water (only after reaction completion), extract with EtOAc, and purify. The silicon byproduct is water-soluble/removable.

Method B: "Slow Release" Aqueous Coupling

Best for: Cases where strictly anhydrous conditions are impossible.

Concept: Use a biphasic system with a weak base to keep the concentration of free boronic acid low, matching the rate of transmetallation.

Reagents:

  • Base: K₃PO₄ (3.0 equiv) - Avoid strong hydroxides.

  • Solvent: Toluene/Water (10:1 ratio). High organic ratio protects the ester.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv).

Protocol:

  • Mix Aryl Halide, Boronate, and Catalyst in Toluene.

  • Degas vigorously (Oxygen promotes protodeboronation).

  • Add degassed water and K₃PO₄.

  • Heat to 80-90°C. Vigorous stirring is essential for phase transfer.

Comparative Data: Base & Condition Selection

ParameterStandard Aqueous (Na₂CO₃)Anhydrous (TMSOK)"Slow Release" (K₃PO₄)
Hydrolysis Risk High (Rapid formation of acid)Zero (No water present)Moderate (Equilibrium controlled)
Active Species Hydroxy-boronate (via acid)Silanolate-boronate (Direct)Hydroxy-boronate (Low conc.)
Reaction Time 2–12 Hours0.5–2 Hours12–24 Hours
Side Reactions Protodeboronation (High)MinimalLow
Best For Stable Aryl BoronatesAlkyl Boronates (Your Case) Large scale / Cost sensitive

References

  • Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling of the Potassium Salt of Alkyltrifluoroborates." Journal of the American Chemical Society.[4] Link

  • Kassel, W. S., & Denmark, S. E. (2020). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Gonzalez-Bobes, F., & Fu, G. C. (2006). "Amino Acid-Promoted Suzuki-Miyaura Cross-Couplings of Alkyl Halides." Journal of the American Chemical Society.[4] Link

Sources

minimizing protodeboronation of alkyl boronic esters in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AB-DEBOR-001

Subject: Minimizing Protodeboronation in Alkyl Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Is it Protodeboronation?

Before altering your conditions, we must verify the failure mode. Alkyl boronic esters behave differently than their aryl counterparts. While aryl species protodeboronate via a well-characterized base-mediated pathway, alkyl species often fail via


-hydride elimination (yielding alkenes) or radical quenching (yielding alkanes).

Use this decision tree to diagnose your specific failure:

G Start Start: Low Yield / Byproducts Byproduct Identify Major Byproduct (GC/NMR) Start->Byproduct Alkene Alkene (Olefin) Byproduct->Alkene H-elimination Alkane Alkane (Reduced Product) Byproduct->Alkane C-B replaced by C-H Homocouple Homocoupled Dimer Byproduct->Homocouple Oxidative Alkene_Sol Issue: Beta-Hydride Elimination Solution: Bidentate Ligands / SET Conditions Alkene->Alkene_Sol Substrate_Type Classify Alkyl Boronate Alkane->Substrate_Type Activated Activated Alkyl (Benzylic, Allylic, α-Heteroatom) Substrate_Type->Activated Unactivated Unactivated Alkyl (Primary/Secondary Aliphatic) Substrate_Type->Unactivated Diag_1 Diagnosis: Base-Mediated Protodeboronation Activated->Diag_1 Diag_2 Diagnosis: Radical Quenching (H-abstraction from solvent) Unactivated->Diag_2

Figure 1: Diagnostic logic to distinguish protodeboronation from elimination or radical quenching.

The Chemistry of Failure: Why Alkyl Boronates Break

If you identified Alkane formation (Protodeboronation), the mechanism depends on your substrate class.

A. Activated Alkyls (Benzylic, Allylic,

-Amino)

These substrates possess a stabilized carbanion character. Under basic conditions, the boronic ester forms a boronate "ate" complex (tetrahedral boron). If the C-B bond cleaves, the resulting carbanion is stabilized by the adjacent group (phenyl ring or heteroatom), making protonation by water or solvent extremely rapid [1].

  • The Trap: Hydrolysis often precedes protodeboronation. The boronic ester hydrolyzes to the acid, which is often more prone to decomposition [2].

  • Key Insight: Benzylic boronic esters are notoriously unstable in aqueous base.

B. Unactivated Secondary Alkyls

Simple secondary alkyl boronates (e.g., cyclohexyl-Bpin) are generally resistant to ionic protodeboronation. If you see alkanes here, it is likely due to radical pathways .

  • The Trap: Many modern alkyl couplings use Single Electron Transfer (SET) (e.g., Ni/Photoredox). If the generated alkyl radical abstracts a hydrogen atom from the solvent (THF, Dioxane) rather than binding to the metal catalyst, you get the protodeboronated product [3].

Troubleshooting Guides (Q&A)
Scenario A: "My benzylic boronate is turning into toluene."

Q: I am using K₂CO₃ in Dioxane/Water. Why is my starting material decomposing? A: Aqueous base is the enemy of benzylic boronates. The hydroxide ion forms a hydroxyboronate complex, which undergoes C-B bond cleavage to form a benzylic anion, which is immediately protonated.

  • Fix: Switch to Anhydrous Conditions . Use Cs₂CO₃ or K₃PO₄ that has been flame-dried. Exclude water entirely to prevent the formation of the hydroxy-boronate species.

  • Advanced Fix: Use a "Slow Release" reagent like a MIDA boronate or Trifluoroborate (Molander Salt) . These mask the Lewis acidic boron, preventing base attack until the slow hydrolysis releases the active species at a rate the catalyst can consume [4].

Scenario B: "I'm coupling an

-amino boronate and yield is low."

Q: I see the deboronated amine. Is the nitrogen interfering? A: Yes. Free amines can coordinate intramolecularly to the boron, activating it for cleavage. Furthermore,


-amino carbanions are stabilized, facilitating the break.
  • Fix: Ensure the nitrogen is protected with a strong electron-withdrawing group (e.g., Boc, Cbz) to destabilize the potential carbanion.

  • Fix: Use massive catalyst loading (e.g., 5-10% Pd-PEPPSI or Buchwald G3 precatalysts). You must increase the rate of Transmetallation (

    
    ) so it outcompetes the rate of Protodeboronation (
    
    
    
    ).
Scenario C: "My secondary alkyl coupling (Photoredox/Ni) yields alkane."

Q: I thought these conditions prevented beta-hydride elimination? A: They do, but they generate radicals. If your catalyst cycle is sluggish, the alkyl radical (


) will linger in solution and abstract a Hydrogen from the solvent.
  • Fix: Change the solvent. Switch from H-donor solvents (THF, Dioxane) to solvents with stronger C-H bonds (Benzene, Trifluorotoluene) or lower H-abstraction rates [5].

  • Fix: Increase the concentration of the Nickel catalyst to capture the radical faster.

Experimental Protocols
Protocol 1: The "Anhydrous Shield" (For Activated Alkyls)

Use this for benzylic or allylic boronates to prevent ionic protodeboronation.

  • Base Preparation: Grind K₃PO₄ or Cs₂CO₃ to a fine powder. Dry in a vacuum oven at 120°C for 12 hours. Store in a glovebox.

  • Solvent: Use anhydrous Toluene or 1,4-Dioxane (distilled over Na/Benzophenone or from a solvent purification system).

  • Setup:

    • Charge flame-dried Schlenk tube with Catalyst (e.g., Pd(OAc)₂/SPhos) and Base inside glovebox.

    • Add Electrophile (Aryl Halide).

    • Crucial Step: Add the Alkyl Boronic Ester last, or via syringe pump addition over 1 hour. Keeping the standing concentration of the boronate low minimizes the second-order decomposition pathways.

  • Temperature: Keep temperature as low as possible (start at 60°C, ramp only if needed). Activated alkyls decompose exponentially faster at >80°C.

Protocol 2: The "Slow Release" (MIDA Boronates)

Use this when pinacol esters fail completely.

ComponentStandard ConditionMIDA Condition [6]
Boron Source Alkyl-BpinAlkyl-BMIDA
Solvent Dioxane/H₂O (9:1)THF/H₂O (10:1)
Base K₂CO₃NaOH (aq) or K₃PO₄
Mechanism Fast hydrolysis (High

)
Slow hydrolysis (Low standing [Boronic Acid])
Result DecompositionProductive Coupling

Procedure:

  • Dissolve Alkyl-BMIDA, Aryl Halide, and Catalyst (e.g., Pd-XPhos G3) in THF.[1]

  • Heat to 60°C.

  • Add aqueous NaOH (3.0 M, 3 equiv) very slowly via syringe pump over 90 minutes.

    • Why? The base hydrolyzes the MIDA protecting group. Slow addition ensures the free boronic acid is generated only as fast as the Palladium can eat it.

Data & Compatibility Matrix

Solvent & Base Compatibility for Alkyl Boronates

Substrate ClassRecommended BaseRecommended SolventRisk Factor
Primary Alkyl-Bpin K₃PO₄ (aq) or Cs₂CO₃Toluene/WaterLow (Stable)
Secondary Alkyl-Bpin Cs₂CO₃ (anhydrous)Toluene or DMFMedium (Isomerization)
Benzylic-Bpin K₃PO₄ (anhydrous) Toluene (dry) High (Protodeboronation)

-Amino-Bpin
K₂CO₃ (mild)Dioxane (dry)High (C-B Cleavage)
Cyclopropyl-Bpin KOtBuTolueneLow (Stable)
References
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2][3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Primer, D. N., et al. (2015).[3] Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Journal of the American Chemical Society.[2][3] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Friendly to Chromatography. Journal of the American Chemical Society.[2][3] Link

  • Gutierrez-Bonet, A., et al. (2017). Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters. Journal of the American Chemical Society.[2][3] Link

  • Li, J., & Burke, M. D. (2011). Pinacol Boronic Esters via C-H Bond Functionalization of MIDA Boronates. Journal of the American Chemical Society.[2][3] Link

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on troubleshooting experiments involving 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields with this secondary alkyl neopentyl glycol boronic ester. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane in a Suzuki coupling?

A1: Low yields with secondary alkylboronic esters like 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane are a common challenge and can stem from several factors. Unlike their aryl counterparts, secondary alkylboronates are known for a slower transmetalation step in the catalytic cycle.[1] Additionally, they are susceptible to a competitive side reaction known as β-hydride elimination.[2][3] The choice of catalyst, ligand, and base is also critical and often requires careful optimization for these less reactive substrates.[2]

Q2: I suspect protodeboronation of my boronic ester. How can I confirm this and what can be done to prevent it?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a frequent cause of low yields.[4] This is particularly prevalent in the presence of water and a strong base.[5][6] You can often detect the resulting butane byproduct by GC-MS analysis of your crude reaction mixture. To mitigate this, consider using anhydrous conditions. Neopentyl glycol esters, such as the one you are using, are known for their good reactivity under anhydrous conditions and can help prevent protodeboronation.[4] The choice of a less nucleophilic base, such as potassium carbonate or cesium carbonate, can also be beneficial.[7]

Q3: What is β-hydride elimination and how does it affect my reaction with 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane?

A3: β-hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with hydrogen atoms on the β-carbon. In the context of your Suzuki reaction, after transmetalation, the butyl group attached to the palladium center can undergo this process to form butene and a palladium-hydride species, which ultimately leads to the formation of byproducts and a reduction in the yield of your desired cross-coupled product.[3][4] To suppress β-hydride elimination, employing bulky, electron-rich phosphine ligands can be effective as they can accelerate the rate of reductive elimination relative to β-hydride elimination.[3]

Q4: Can the neopentyl glycol protecting group itself cause issues?

A4: While neopentyl glycol is generally considered a robust protecting group that enhances the stability of the boronic ester, its steric bulk can sometimes hinder the approach of the boronate to the palladium center, contributing to the slower transmetalation rates observed with secondary alkyl boronates.[8][9] However, studies have also shown that neopentyl glycol boronates can lead to increased rates of transmetalation compared to other boronic esters under certain conditions.[9] The key is to find the optimal balance of reactivity and stability through careful selection of the other reaction components.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving common issues encountered when using 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions.

Symptom 1: No or Minimal Product Formation (<10% Yield)

If you are observing little to no formation of your desired product, it is crucial to systematically evaluate the fundamental components of your reaction setup.

The palladium catalyst is the heart of the Suzuki reaction. Its activity can be compromised by age, improper storage, or the choice of an inappropriate ligand for the specific transformation.

Troubleshooting Protocol:

  • Verify Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored under an inert atmosphere. For challenging couplings with secondary alkyl boronates, consider using a pre-formed catalyst, such as a Buchwald-type palladacycle (e.g., SPhos-Pd-G3), which can be more efficient at generating the active Pd(0) species.[10][11]

  • Ligand Selection: Standard ligands like PPh₃ are often insufficient for C(sp²)-C(sp³) couplings involving secondary alkyl groups. Switch to a bulky, electron-rich phosphine ligand. Good starting points include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other sterically demanding ligands like P(t-Bu)₃.[10][12] These ligands promote both oxidative addition and the crucial reductive elimination step.

  • Palladium-to-Ligand Ratio: For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is commonly used to ensure the formation of the active catalytic species and prevent catalyst decomposition.[10]

The base plays a critical role in activating the boronic ester for transmetalation.[13] An inappropriate choice of base can lead to a complete shutdown of the catalytic cycle.

Troubleshooting Protocol:

  • Base Strength and Solubility: For secondary alkyl boronates, a moderately strong, non-nucleophilic base is often preferred. Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[7] If using a biphasic system, ensure the base is soluble in the aqueous phase. For anhydrous conditions, bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (KOtBu) can be effective, but the latter may increase the risk of side reactions.

  • Screening Different Bases: If your initial choice of base is ineffective, perform a small-scale screen with other common bases. See the table below for a comparison.

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA good starting point, generally well-tolerated.
Cs₂CO₃ StrongToluene/H₂O, Dioxane/H₂O, THFOften provides higher yields, especially for challenging couplings.[7]
K₃PO₄ StrongToluene/H₂O, Dioxane/H₂O, THFEffective for many Suzuki reactions, can be used in anhydrous conditions.
KOtBu Very StrongTHF, Dioxane (anhydrous)Highly reactive, but may promote side reactions like protodeboronation.

Table 1: Comparison of Commonly Used Bases in Suzuki-Miyaura Reactions.

Symptom 2: Low to Moderate Yield (10-50%) with Significant Starting Material Remaining

In this scenario, the reaction is proceeding, but it is sluggish or stalling before completion. This often points to issues with reaction kinetics or catalyst deactivation over time.

Temperature and concentration play a significant role in the rate of Suzuki couplings.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Secondary alkyl boronates often require higher temperatures to overcome the activation barrier for transmetalation. If your reaction is running at 80 °C, consider increasing the temperature to 100-110 °C. Use a high-boiling point solvent like dioxane or toluene.

  • Adjust Concentration: While counterintuitive, sometimes a more dilute reaction can prevent catalyst decomposition. Conversely, if the reaction is bimolecular in the rate-determining step, increasing the concentration may be beneficial. Experiment with concentrations ranging from 0.1 M to 0.5 M.

  • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before use and to subject the reaction flask to several cycles of vacuum and backfilling with an inert gas.

The catalytic species may be degrading over the course of the reaction.

Troubleshooting Protocol:

  • Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help overcome slow turnover or deactivation.

  • Use a More Robust Pre-catalyst: As mentioned previously, pre-formed palladacycles are often more stable and provide a more sustained catalytic activity compared to generating the catalyst in situ from a simple palladium salt and ligand.

Symptom 3: Formation of Significant Byproducts

The presence of major byproducts indicates that side reactions are competing with your desired cross-coupling. For 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, the most likely culprits are protodeboronation and homocoupling.

As discussed in the FAQs, this is the proton-mediated cleavage of the C-B bond.

Troubleshooting Protocol:

  • Anhydrous Conditions: If you are using an aqueous base, switch to an anhydrous system. Use a dry solvent (e.g., anhydrous THF or dioxane) and an anhydrous base (e.g., K₃PO₄).

  • Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using KOtBu or NaOH, switch to a milder base like K₂CO₃ or CsF.

  • Slow Addition of the Boronic Ester: In some cases, adding the boronic ester slowly to the reaction mixture can keep its instantaneous concentration low, thereby minimizing the rate of protodeboronation relative to the desired cross-coupling.

This side reaction involves the coupling of two molecules of the boronic ester to form octane. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is being reduced in situ.

Troubleshooting Protocol:

  • Rigorous Degassing: As with catalyst deactivation, oxygen is a major contributor to homocoupling. Ensure your degassing procedure is impeccable.[4]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in situ reduction step that can lead to homocoupling.[10]

  • Optimize Stoichiometry: Using a slight excess of the aryl halide (1.1-1.2 equivalents) can sometimes suppress the homocoupling of the boronic ester.

Visualizing the Process

To aid in your troubleshooting efforts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for optimizing your reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronate R²B(OR)₂ + Base Boronate->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Low Yield with 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckBase Is the Base Effective? CheckCatalyst->CheckBase No OptimizeCatalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Use a Pre-catalyst CheckCatalyst->OptimizeCatalyst Yes CheckConditions Are Reaction Conditions (Temp, Conc.) Optimized? CheckBase->CheckConditions No OptimizeBase Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) CheckBase->OptimizeBase Yes CheckByproducts Are Side Reactions (Protodeboronation, Homocoupling) Dominant? CheckConditions->CheckByproducts No OptimizeConditions Increase Temperature Adjust Concentration Ensure Rigorous Degassing CheckConditions->OptimizeConditions Yes MitigateByproducts Use Anhydrous Conditions Switch to Milder Base Use Pd(0) Source CheckByproducts->MitigateByproducts Yes Success High Yield Achieved OptimizeCatalyst->Success OptimizeBase->Success OptimizeConditions->Success MitigateByproducts->Success

Caption: A Step-by-Step Troubleshooting Workflow.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Zou, Y., & Falck, J. R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1146. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(4), 16195-16202. [Link]

  • Espinet, P., et al. (2021). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot Two-Step Catalysis. Organometallics, 40(15), 2419-2429.
  • Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]

  • Suzuki, H., et al. (2021). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry, 64(21), 15846-15857. [Link]

  • Szabó, K. J., et al. (2016). C(sp3) Bonds by Palladium Catalyzed Cross-Coupling of α-Diazoketones and Allylboronic Acids. Organic Letters, 18(11), 2648-2651. [Link]

  • Buchwald, S. L., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles, 101(2), 253. [Link]

Sources

impact of solvent choice on the efficiency of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for reactions involving 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this neopentyl glycol boronic ester. The choice of solvent is not merely a medium for reaction but a critical parameter that dictates reaction efficiency, selectivity, and overall success. This guide provides in-depth, field-proven insights into the causality behind solvent selection, helping you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Solvent Choice

This section addresses the fundamental principles governing solvent interactions in your experiments. Understanding these concepts is the first step toward rational solvent selection and troubleshooting.

Q1: Beyond simple solubility, what are the most critical solvent properties to consider for reactions with 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane?

A: While ensuring all reactants are in solution is paramount, three key properties of the solvent system will fundamentally influence the reaction's outcome:

  • Polarity: The polarity of the solvent affects the stability of reactants, intermediates, and transition states.[1][2] For multi-step catalytic cycles, like the Suzuki-Miyaura coupling, polar solvents can stabilize charged intermediates or transition states, potentially accelerating key steps in the mechanism.[3][4]

  • Protic vs. Aprotic Nature: This is arguably the most critical factor. Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[5][6] Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF) lack these bonds.[7] The ability to hydrogen-bond can drastically alter the reactivity of bases and nucleophiles required in the reaction.[7][8]

  • Coordinating Ability: Some solvents, like THF or Dioxane, can coordinate to metal centers (e.g., Palladium in cross-coupling reactions), influencing the catalyst's stability and reactivity.

Q2: How do protic solvents specifically impact the stability and reactivity of the boronate ester?

A: Protic solvents, especially water, can be a double-edged sword. The C-B bond is susceptible to cleavage by proton sources, a process known as protodeboronation. While 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is more robust against this than its corresponding boronic acid, excessive water or alcohol in the reaction mixture, particularly at elevated temperatures, can lead to this undesired side reaction, reducing your yield.[9]

Conversely, in Suzuki-Miyaura couplings, a controlled amount of a protic solvent like water is often beneficial. It is required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronate ester for the crucial transmetalation step.[9][10][11] This creates a biphasic system where the organic reactants and catalyst reside in the organic phase, and the base is active in the aqueous phase.

Q3: In a typical Suzuki-Miyaura cross-coupling, how does an aprotic solvent like THF or Dioxane contribute to reaction efficiency?

A: Aprotic solvents are the workhorses for Suzuki-Miyaura couplings for several reasons:

  • Reagent Solubility: They effectively dissolve the boronate ester, the organic halide, and the palladium catalyst/ligand complex.

  • Catalyst Stability: They are generally non-coordinating enough not to displace essential ligands but can help stabilize the active catalytic species.[12]

  • Inertness: They do not directly participate in unwanted side reactions like protodeboronation.

  • Azeotropic Water Removal: Solvents like toluene can be used during the synthesis of the boronate ester itself to remove water via azeotropic distillation, driving the esterification equilibrium toward the product.[13]

Section 2: Troubleshooting Guide for Common Issues

Encountering a roadblock is a common part of research. This guide helps you diagnose and resolve issues where solvent choice is a likely culprit.

Observed ProblemProbable Solvent-Related CauseRecommended Action & Explanation
Low or No Product Yield 1. Poor Solubility: One or more reagents (boronate ester, organic halide, base) are not fully dissolved. 2. Catalyst Deactivation: The solvent may not adequately stabilize the active palladium species.[12]1. Change Solvent System: If using a nonpolar solvent like Toluene, try a more polar aprotic solvent like THF or Dioxane. Consider a mixture (e.g., Toluene/THF) to balance solubility. 2. Ensure Biphasic System: For Suzuki couplings, ensure an aqueous phase is present to dissolve the inorganic base. A 4:1 to 10:1 ratio of organic solvent to water is a good starting point.[11]
Significant Protodeboronation Presence of excess protic sources (water, alcohols) or acidic impurities in the solvent. The neopentyl glycol boronic ester is being cleaved back to butylboronic acid and then to butane.1. Use Anhydrous Solvents: Ensure your organic solvents are properly dried before use. 2. Minimize Water: While some water is often necessary for the base in Suzuki reactions, use the minimum amount required. 3. Check pH: Ensure the reaction is not acidic. If necessary, use a non-protic base or ensure your primary base is in sufficient excess.
Reaction Stalls / Fails to Reach Completion The base is not effective in the chosen solvent system. The inorganic base must be activated, which often requires some water for dissolution and proton exchange.[10]1. Add Water: If running in a purely organic solvent, add a small amount of water (e.g., 10% v/v) to see if the reaction restarts. 2. Consider a Different Base/Solvent Combination: A stronger base like K₃PO₄ might be more effective than Na₂CO₃ in certain solvent systems. Alternatively, a solvent like DMF can sometimes increase the reactivity of the base.[3]
Formation of Homocoupling Byproducts The rate of transmetalation is too slow relative to other pathways. This can be influenced by poor activation of the boronate ester.1. Optimize Base/Solvent: This is often linked to the base's effectiveness. Ensure the base is sufficiently soluble and active in your chosen solvent system (see above). 2. Solvent Polarity Tuning: The solvent polarity can influence the rates of the different steps in the catalytic cycle.[3] Experiment with solvents of varying polarity (e.g., Toluene vs. THF vs. Dioxane).
Difficult Product Purification The primary byproduct from the boronate ester is neopentyl glycol, which is polar and can be soluble in both aqueous and some organic phases, leading to co-elution during chromatography.[14][15]1. Optimize Workup: During the aqueous workup, perform multiple extractions with a less polar solvent like ethyl acetate or diethyl ether to leave the neopentyl glycol in the aqueous layer. 2. pH Adjustment: If your product has acidic or basic handles, adjusting the pH during workup can alter its solubility relative to the neopentyl glycol byproduct, facilitating separation.[14]

Section 3: Experimental Protocol & Solvent Recommendations

This section provides a practical, step-by-step guide for a model reaction, highlighting the critical role of the solvent system.

Model Reaction: Suzuki-Miyaura Coupling of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane with 4-Bromoanisole

Scientist's Note: The choice of a THF/Water system is a robust starting point. THF provides excellent solubility for the organic components and catalyst, while water is essential for dissolving the potassium carbonate base, enabling the activation of the boronate ester for transmetalation.[9][10]

Materials:

  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Tetrahydrofuran (THF), Anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF to dissolve the reactants (concentration typically 0.1-0.5 M with respect to the limiting reagent).

  • Base Addition: In a separate vessel, dissolve the K₂CO₃ in deionized water. Add this aqueous solution to the reaction flask via syringe. A common solvent ratio is 5:1 THF:Water.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Solvent Selection Table
GoalRecommended Solvent SystemRationale & Causality
General Purpose / Starting Point THF / Water (5:1)Excellent balance of solubility for organic reagents and the inorganic base. THF is relatively polar and a good choice for a wide range of substrates.[9]
Sensitive Functional Groups Dioxane / Water or Toluene / WaterThese solvents are less polar than THF and can sometimes be milder for substrates with sensitive functionalities. Toluene allows for higher reaction temperatures if needed.
Poorly Soluble Substrates DMF / WaterDimethylformamide (DMF) is a highly polar aprotic solvent with excellent solvating power. Use with caution, as it can be difficult to remove and may influence selectivity.[3]
Driving Ester Synthesis (Formation of the Boronate) Toluene (with Dean-Stark trap)For synthesizing the boronate ester from butylboronic acid and neopentyl glycol, toluene forms an azeotrope with water, allowing for its removal and driving the equilibrium towards the desired ester product.[13]

Section 4: Visualized Workflows and Mechanisms

Visual aids can simplify complex decision-making processes and clarify reaction mechanisms.

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow start_node start_node decision_node decision_node action_node action_node end_node end_node Start Low / No Yield Solubility Reagents Fully Dissolved? Start->Solubility Protodeboronation Significant Protodeboronation? Solubility->Protodeboronation Yes ChangeSolvent Switch to more polar aprotic solvent (e.g., THF, Dioxane) Solubility->ChangeSolvent No Base_Activity Base Active? Protodeboronation->Base_Activity No UseAnhydrous Use anhydrous solvents. Minimize water content. Protodeboronation->UseAnhydrous Yes AddWater Add controlled amount of water to dissolve base. Base_Activity->AddWater Yes OtherIssues Investigate other factors: Catalyst, Temperature, Reagent Purity Base_Activity->OtherIssues No Success Yield Improved ChangeSolvent->Success UseAnhydrous->Success AddWater->Success

Caption: A logical workflow for troubleshooting low-yield reactions, focusing on solvent-related issues.

The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L_n ox_add Oxidative Addition (R¹-X) pd0->ox_add pd2 R¹-Pd(II)L_n-X ox_add->pd2 trans Transmetalation (R²-B(OR)₂) pd2->trans pd2_r2 R¹-Pd(II)L_n-R² trans->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 product R¹-R² red_elim->product annot1 Solvent must dissolve all organic components and catalyst. annot1->pd0 annot2 Aqueous phase (protic solvent) dissolves inorganic base, activating the boronate ester (R²-B(OR)₂) for this step. annot2->trans annot3 Solvent polarity can influence the rate and selectivity of this final step. annot3->red_elim

Sources

strategies for coupling sterically hindered substrates with 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

[1]

Reagent ID: 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane CAS: 879224-89-2 (n-Butyl derivative) Class: Alkylboronic acid neopentyl glycol ester Application: Introduction of butyl chains (


1

Part 1: Strategic Overview

The Engineering Challenge

You are attempting a

neopentyl glycol (Bneop)
  • Activation Barrier: The neopentyl glycol backbone is significantly more stable than pinacol or catechol esters. Standard hydrolytic conditions (Water/Base) often fail to hydrolyze the ester fast enough to maintain a high concentration of the active boronic acid species.

  • Steric Impedance: Coupling with hindered substrates (e.g., ortho,ortho-disubstituted aryl halides) slows the transmetallation step. This delay allows competing side reactions—specifically

    
    -hydride elimination—to dominate, leading to isomerization (chain-walking) or reduction of the aryl halide.[1]
    
The Solution: Anhydrous Activation Strategy

To bypass the slow hydrolysis step, we recommend the Denmark-Werner Anhydrous Protocol . Instead of waiting for water to hydrolyze the ester, we use Potassium Trimethylsilanolate (TMSOK) . The silanolate anion attacks the boron center directly, forming a highly reactive boronate-silanolate adduct that transmetallates rapidly, even with hindered substrates.

Part 2: Catalyst & Ligand Selection

For hindered substrates, the choice of ligand is binary: it either works or it fails completely.

Ligand SystemApplication ProfileMechanism of Action
AntPhos Primary Recommendation. Best for extreme steric hindrance (e.g., tetra-ortho substituted biaryls).[1]Creates a rigid pocket that forces reductive elimination before

-hydride elimination can occur.[1]
RuPhos Secondary Recommendation. Excellent for electron-rich, sterically hindered aryl chlorides.[1]Bulky biaryl phosphine that facilitates oxidative addition of deactivated halides.
Pd-PEPPSI-IPent Alternative. Good for heteroaryl halides where phosphines might be poisoned.[1]N-Heterocyclic Carbene (NHC) ligand provides extreme steric bulk and stability.[1]

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous TMSOK Method)

Recommended for highly hindered substrates and neopentyl esters.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (1.2 – 1.5 equiv)[1]

  • TMSOK (Potassium Trimethylsilanolate) (1.5 – 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + AntPhos (4-10 mol%)[1]

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under argon, charge a reaction vial with the aryl halide, Pd source, ligand, and TMSOK.

  • Solvent: Add anhydrous THF. Note: TMSOK is hygroscopic; ensure strict anhydrous conditions.

  • Boronate Addition: Add the 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane liquid via syringe.

  • Reaction: Seal the vial and heat to 60–80°C .

    • Tip: Neopentyl esters coupled with TMSOK often react faster (1–4 hours) than hydrolytic methods.

  • Workup: Cool to RT. Filter through a silica plug to remove silanol salts.[1] Concentrate and purify.

Protocol B: The "Hydrolytic" Alternative (High-Base Method)

Use only if TMSOK is unavailable or substrate is base-sensitive.[1]

Reagents:

  • Base:

    
     (3.0 equiv) + 
    
    
    (5-10 equiv or 10% v/v)[1]
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[1]

  • Temperature: Requires higher heat (90–100°C ) to force hydrolysis of the neopentyl group.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates why the Anhydrous (TMSOK) path is superior for hindered substrates compared to the Standard (Hydrolytic) path.

Gcluster_0Standard Hydrolytic Path (Slow)cluster_1Anhydrous TMSOK Path (Fast)Reagent2-Butyl-B(neop)(Stable Ester)HydrolysisHydrolysis(Requires H2O/Heat)Reagent->HydrolysisSlowTMSOK_StepTMSOK Attack(Direct Activation)Reagent->TMSOK_StepFastBoronicAcidFree Boronic Acid(Unstable)Hydrolysis->BoronicAcidBaseActBase Activation(OH-)BoronicAcid->BaseActTransmetallationTransmetallationto Pd-Ar (Hindered)BaseAct->TransmetallationSlowSilanolateBoronate-SilanolateAdductTMSOK_Step->SilanolateSilanolate->TransmetallationRapidProductCoupled Product(Ar-Butyl)Transmetallation->Product

Caption: Comparison of activation pathways. The TMSOK route bypasses the slow hydrolysis of the neopentyl ester, creating a high concentration of active nucleophile essential for overcoming steric hindrance.

Part 5: Troubleshooting & FAQs

Q1: I am recovering unreacted Aryl Halide. The boronate is gone.

Diagnosis: Protodeboronation. Explanation: The active boronate species decomposed before it could transmetallate. This is common with hindered substrates where the transmetallation step is rate-limiting.[1] Fix:

  • Switch to Protocol A (TMSOK). Anhydrous conditions minimize proton sources that cause deboronation.[1]

  • Increase Catalyst Loading: Push the reaction faster.

  • Check Oxygen: Oxygen promotes homocoupling or oxidation of the boronate. Ensure rigorous degassing.

Q2: I see the "n-butyl" product, but I was expecting "sec-butyl".

Critical Clarification: The reagent 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 879224-89-2) typically refers to the n-butyl chain attached to the boron.[1]

  • If you intended to couple a sec-butyl group, you must ensure you purchased the sec-butyl derivative (often named 2-(1-methylpropyl)-...).[1]

  • If you ARE using the sec-butyl reagent: Isomerization to n-butyl is caused by

    
    -hydride elimination followed by re-insertion.[1]
    
    • Fix: Use AntPhos or CPhos .[1] These ligands are designed to be so bulky that they physically prevent the rotation required for

      
      -hydride elimination.[1]
      
Q3: The reaction stalls at 50% conversion.

Diagnosis: Catalyst Death or Poisoning. Fix:

  • Add fresh catalyst: Add a second portion of Pd/Ligand after 2 hours.

  • Protect the Phosphine: If your substrate contains amines or pyridines, they may displace the phosphine. Use Pd-PEPPSI precatalysts which are immune to displacement by amines.[1]

Q4: Can I use K2CO3 or Cs2CO3 instead of TMSOK?

Answer: Yes, but expect lower yields. If you must use carbonate bases, you must add water (10-20% v/v) to hydrolyze the neopentyl ester. Without water, carbonate bases are not strong enough to activate the neopentyl ester directly. Expect reaction times to increase to 12-24 hours.[1]

References

  • Anhydrous Suzuki-Miyaura Coupling with Neopentyl Esters: Delaney, C. P., & Denmark, S. E. (2020).[1][2][3] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [1][2]

  • AntPhos Ligand for Hindered Alkyl-Aryl Coupling: Tang, W., et al. (2010).[1] Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [1][4]

  • General Review of Alkyl Boronate Coupling: Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Pronucleophiles. [1]

Validation & Comparative

advantages of neopentyl glycol boronic esters over other boronic esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Pinacol (Bpin) esters have been the default standard for stable boronic acid surrogates in drug discovery. While they offer excellent stability, this comes at a kinetic cost: the steric bulk of the pinacol backbone significantly retards transmetallation, often necessitating harsh conditions or in situ hydrolysis to the free boronic acid to proceed.

Neopentyl Glycol (Bneop) esters represent a superior alternative for high-throughput and complex molecule synthesis. They occupy a "Goldilocks" zone—possessing sufficient crystallinity and stability for bench handling while exhibiting significantly faster transmetallation rates (up to 10-fold) under specific anhydrous conditions. This guide details the mechanistic advantages, stability data, and operational protocols for adopting Bneop esters in high-value cross-coupling workflows.

Mechanistic Advantage: The Steric-Kinetic Tradeoff

The primary advantage of Bneop over Bpin is kinetic accessibility at the boron center. While both protect the boron atom from protodeboronation, their steric profiles during the critical transmetallation step differ fundamentally.

Steric Environment Analysis
  • Pinacol (Bpin): The four methyl groups are proximal to the oxygen atoms, creating a "picket fence" around the boron center. This steric bulk stabilizes the ester against hydrolysis but inhibits the approach of the palladium(II) species and the formation of the activated "ate" complex.

  • Neopentyl Glycol (Bneop): The methyl groups are located on the

    
    -carbon (the "neopentyl" position), far removed from the boron center. The carbons 
    
    
    
    to the oxygens are unsubstituted (
    
    
    ). This leaves the boron atom electronically stabilized but sterically accessible.

StericComparison cluster_0 Pinacol (Bpin) High Steric Hindrance cluster_1 Neopentyl Glycol (Bneop) Optimized Sterics Bpin Boron Center (Shielded by 4x Methyls) Effect1 Slow Transmetallation (k_trans low) Bpin->Effect1 Steric Clash Bneop Boron Center (Open Access) Effect2 Rapid Transmetallation (k_trans high) Bneop->Effect2 Accessible

Figure 1: Steric impact on reactivity. Bpin methyls (red) shield the boron, while Bneop methyls (green) are distal, allowing rapid Pd interaction.

The Anhydrous Activation Pathway (TMSOK Effect)

Recent work, particularly by the Denmark group, has established that Bneop esters are uniquely suited for anhydrous, homogeneous coupling using Potassium Trimethylsilanolate (TMSOK).

Unlike Bpin, which often requires water to hydrolyze to the boronic acid to react, Bneop esters react directly via a highly active silanolate-adduct.

ActivationPathway cluster_classic Traditional Aqueous (Slow) cluster_denmark Anhydrous TMSOK (Fast) Ester Boronic Ester Hydrolysis Hydrolysis (H2O/Base) Ester->Hydrolysis Acid Boronic Acid (Unstable) Hydrolysis->Acid Pd_Aq Pd-O-B Intermediate Acid->Pd_Aq Bneop Bneop Ester Ate [R-B(neop)(OTMS)]- Activated Ate Complex Bneop->Ate + TMSOK TMSOK TMSOK (Silanolate) Pd_An Transmetallation Ate->Pd_An Direct Fast

Figure 2: The Bneop ester allows a direct, anhydrous activation pathway (blue) that bypasses the slow and instability-prone hydrolysis step required by many Bpin protocols.

Performance Comparison Data

The following data summarizes the performance differential between Bneop and Bpin esters, specifically highlighting the "Activation Gap."

Table 1: Reaction Efficiency (Anhydrous Conditions)

Data based on comparative studies using TMSOK activation (Denmark et al., 2020).

FeaturePinacol Ester (Bpin)Neopentyl Glycol Ester (Bneop)Advantage
Reaction Time 24 - 48 Hours1 - 1.5 Hours 10-fold Rate Increase
Active Species Sterically hindered 'ate' complexAccessible silanolate 'ate' complexRapid turnover
Atom Economy Protecting Group MW: 118Protecting Group MW: 104Slight improvement (~12%)
Physical State Often oil/low-melting solidCrystalline Solid Easier weighing/purification
Hydrolytic Stability High (t1/2 > 10h @ pH 13)Moderate (t1/2 ~ mins @ pH 11)Bneop easier to remove in workup
Stability vs. Reactivity

While Bpin is more stable to hydrolysis, this stability is often a liability during the reaction. Bneop esters offer sufficient stability for storage (bench-stable solids) but are "labile enough" to react rapidly when activated by a base like TMSOK.

Key Insight: The lower hydrolytic stability of Bneop is an asset during purification. Residual Bneop ester hydrolyzes quickly during aqueous workup, whereas Bpin esters often persist, contaminating the final product and complicating chromatography.

Experimental Protocols

Protocol A: Synthesis of Neopentyl Glycol Boronic Esters

This protocol converts a boronic acid to a Bneop ester, removing boroxine contaminants and ensuring accurate stoichiometry.

Reagents:

  • Arylboronic Acid (1.0 equiv)

  • Neopentyl Glycol (1.1 equiv)

  • Toluene (0.5 M concentration)

Workflow:

  • Charge a round-bottom flask with Boronic Acid and Neopentyl Glycol.

  • Add Toluene.

  • Fit with a Dean-Stark trap and reflux condenser.

  • Reflux for 1–2 hours until water collection ceases.

  • Cool to room temperature.

  • Wash with water (remove excess glycol) and brine.

  • Dry over

    
    , filter, and concentrate.
    
    • Result: Usually a white, crystalline solid. Yields often quantitative.[1]

Protocol B: Rapid Anhydrous Cross-Coupling (The Denmark Method)

Use this for challenging substrates or when speed is critical.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Bneop Ester (1.2 equiv)[2]

  • TMSOK (Potassium Trimethylsilanolate) (1.5 equiv)

  • Catalyst:

    
     G3 or similar active Pd source (0.02 equiv)[2]
    
  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Charge reaction vessel with Aryl Halide, Bneop Ester, and Pd catalyst.

  • Add anhydrous solvent (degassed).

  • Add TMSOK (solid or solution) in one portion.

    • Note: Reaction is often exothermic.

  • Stir at Room Temperature to 40°C .

  • Monitor: Check by LCMS/NMR after 15 minutes . Most reactions are complete within 1 hour.[3]

  • Workup: Quench with water (hydrolyzes excess Bneop), extract with EtOAc.

References

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 2020, 97, 245-261.[2] [Link] (Definitive protocol for Bneop/TMSOK coupling demonstrating 10-fold rate increase over Bpin)

  • Mechanistic Interrogation of the Suzuki-Miyaura Reaction: The Role of the Boronic Ester. Journal of the American Chemical Society, 2012, 134, 11423. [Link] (Detailed kinetic analysis comparing steric barriers of Pinacol vs. Glycol/Neopentyl esters)

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Chemical Science, 2022. [Link] (Quantitative stability data and hydrolysis rates for various boronic ester classes)

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 2024, 89, 16195-16202.[3] [Link] (Recent application of Bneop esters in challenging alkyl-aryl couplings)

Sources

Reactivity Comparison of Alkylboronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of alkylboronic esters in Suzuki-Miyaura cross-coupling, focusing on the trade-offs between reactivity, stability, and stereochemical fidelity.

Executive Summary

In alkyl-alkyl or alkyl-aryl Suzuki-Miyaura coupling, the choice of the boron ligand is the primary determinant of the rate-limiting transmetallation step. Unlike arylboronic acids, alkylboron species face two critical challenges:

  • Slow Transmetallation: The transfer of an

    
     alkyl group to Palladium is kinetically slower than 
    
    
    
    aryl transfer.
  • 
    -Hydride Elimination:  Slow transmetallation allows the intermediate alkyl-palladium species time to undergo 
    
    
    
    -elimination, leading to alkene side products.

The Hierarchy of Reactivity:

  • 9-BBN Derivatives: Highest reactivity (fastest transmetallation), essential for primary alkyls.

  • Catechol Boronates: High reactivity but poor stability; prone to hydrolysis.

  • Neopentyl Glycol Esters: The modern "Goldilocks" choice—high reactivity in anhydrous conditions (using silanolates) with good shelf stability.

  • Pinacol Esters (Bpin): Highest stability and ease of handling, but lowest reactivity due to steric hindrance during transmetallation.

Comparative Analysis of Boronic Esters

The following table synthesizes experimental performance metrics for the most common alkylboron species.

Table 1: Performance Matrix of Alkylboronic Esters
Boron SpeciesStructureReactivity (

)
Stability (Hydrolysis)Atom EconomyPrimary Application
9-BBN Dimer BicyclicVery High Low (Air/Moisture sensitive)LowPrimary alkyls via hydroboration; difficult substrates.
Catechol Ester Cyclic (Aromatic)High Low (Hydrolyzes min-hrs)HighHighly reactive partners; rarely used for storage.
Neopentyl Glycol Cyclic (6-mem)Medium-High HighMediumAnhydrous coupling; stereospecific secondary alkyl coupling.
Pinacol Ester (Bpin) Cyclic (5-mem)Low Very High LowGeneral purpose; secondary alkyls (requires active catalyst).
MIDA Boronate Cage (B-N bond)Latent (Zero)ExtremeVery LowIterative synthesis; requires hydrolysis to active acid.
Mechanistic Insight: Why Pinacol is Slower

While Pinacol esters are the industry standard for purification, their methyl groups exert significant steric pressure during the formation of the pre-transmetallation complex (Pd-O-B bridge).

  • Aqueous Conditions: Bpin must often hydrolyze to the boronic acid in situ to react efficiently. This hydrolysis is rate-limiting for hindered substrates.

  • Anhydrous Conditions: Direct transmetallation of Bpin is roughly 20x slower than neopentyl or catechol esters due to the steric clash between the pinacol methyls and the palladium ligand sphere.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation bottleneck where the choice of ester dictates the pathway (Hydrolysis vs. Direct Transfer).

SuzukiMechanism cluster_Transmetallation Transmetallation Zone (Critical Step) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-Pd-X) Pd0->OxAdd R-X BaseStep Ligand Exchange (R-Pd-OH/OR') OxAdd->BaseStep + Base (OH- or TMSOK) Complex Pd-O-B Bridged Complex BaseStep->Complex BoronAcid Boronic Acid RB(OH)2 BoronAcid->Complex Fast BoronEster Boronic Ester RB(OR)2 BoronEster->BoronAcid Hydrolysis (Aqueous) BoronEster->Complex Direct (Anhydrous) Slow for Bpin Fast for Neopentyl RedElim Reductive Elimination (C-C Bond Formation) Complex->RedElim Transmetallation BetaElim β-Hydride Elimination (Side Product) Complex->BetaElim If Transmetallation is Slow RedElim->Pd0 Product Product R-R' RedElim->Product

Caption: The catalytic cycle showing the bifurcation at the transmetallation step. Pinacol esters often require hydrolysis (dotted line) or specialized anhydrous conditions to avoid the β-elimination trap.

Experimental Protocols

Protocol A: High-Reactivity Anhydrous Coupling (Neopentyl/Pinacol)

Best for: Secondary alkyl boronates prone to protodeboronation or


-elimination. This method utilizes TMSOK (Potassium Trimethylsilanolate)  to activate the ester without water, bypassing the slow hydrolysis step.

Reagents:

  • Alkylboronic ester (1.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) + Ligand (e.g., RuPhos or SPhos)
    
  • Base: TMSOK (1.5 - 2.0 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with

    
    , Phosphine Ligand, and TMSOK.
    
  • Add the aryl bromide and alkylboronic ester.

  • Add anhydrous Toluene (0.2 M concentration).

  • Seal and stir at 60–80 °C for 2–12 hours.

  • Validation: Monitor by GC-MS. The appearance of the coupled product without significant alkene formation indicates successful "direct" transmetallation.

  • Workup: Filter through a silica plug (eluting with ether) to remove silanol salts before concentration.

Protocol B: Standard Primary Alkyl Coupling (9-BBN)

Best for: Primary alkyl groups where the boronate is generated in situ from an alkene.

Step-by-Step:

  • Hydroboration: Add 9-BBN (0.5 M in THF, 1.1 equiv) to the terminal alkene (1.1 equiv) at 0 °C, then warm to RT for 4 hours.

  • Coupling Pot: To the hydroboration mixture, add

    
     (3 mol%), Aryl Bromide (1.0 equiv), and 
    
    
    
    (3.0 equiv, 3M aqueous solution).
  • Reflux at 60 °C for 4–12 hours.

  • Note: 9-BBN derivatives are highly reactive; air exclusion is critical until the coupling is complete.

Troubleshooting & Optimization Matrix

ObservationDiagnosisSolution
Low Conversion (Starting Material remains) Transmetallation is too slow.Switch from Bpin to Neopentyl glycol ester or 9-BBN . Use TMSOK as base.
Alkene Side Product (Isomerization)

-Hydride elimination is outcompeting transmetallation.
Increase Catalyst loading. Use bulky, electron-rich ligands (e.g.,

, PCy3
) to accelerate reductive elimination.
Protodeboronation (R-H formed) Hydrolysis is too fast / Base is too strong.Switch to anhydrous conditions (Protocol A). Use a more stable ester (Bpin).
Homocoupling (Ar-Ar) Oxidative addition is fast, but transmetallation is stalled.Add water (if using Bpin) to facilitate hydrolysis to the more reactive boronic acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reactions: The Role of Pre-Transmetalation Intermediates. Journal of the American Chemical Society, 132(4), 1243–1245. Link

  • Sandrock, D. L., & Molander, G. A. (2010). Primary Alkyltrifluoroborates in Suzuki-Miyaura Coupling. Current Organic Synthesis, 7(4), 307-319. Link

  • Kassel, J. A., & Denmark, S. E. (2021).[1] Detailed Kinetic Analysis of the Transmetalation of Arylboronic Esters in the Suzuki–Miyaura Reaction. Chemical Science, 12, 6649-6663. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Guide: Assessing Purity of Compounds Derived from 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is the neopentyl glycol (NPG) ester of butylboronic acid.[1] Unlike the ubiquitous pinacol (Bpin) esters, NPG esters offer a distinct balance of crystallinity, atom economy, and hydrolytic reactivity.

In drug development and advanced organic synthesis, this reagent is primarily used to install butyl groups via Suzuki-Miyaura coupling or as a protected form of butylboronic acid.[1] However, its specific stability profile presents unique challenges in purity assessment.

The Core Challenge: The 6-membered dioxaborinane ring is thermodynamically less stable than the 5-membered pinacol ring.[1] Consequently, "purity" is often a moving target defined by the equilibrium between the intact ester and its hydrolyzed precursors (free boronic acid + neopentyl glycol).

Comparative Analysis: NPG vs. Alternatives
FeatureNPG Ester (2-Butyl-5,5-dimethyl-...)Pinacol Ester (Bpin)Free Boronic Acid
Structure 6-membered ring (Neopentyl Glycol)5-membered ring (Pinacol)Open chain (

)
Atom Economy High (Protecting group mass: 102 Da)Moderate (Protecting group mass: 118 Da)Best (No protecting group)
Hydrolytic Stability Moderate: Susceptible to atmospheric moisture.[1]High: Kinetic stability often requires oxidative workup to remove.[1]Low: Prone to dehydration (boroxine formation).[1]
Chromatography Sensitive: Can streak/hydrolyze on acidic silica.[1]Robust: Stable on silica.[1]Poor: Streaks heavily; requires polar modifiers.[1]
Reactivity High: Hydrolyzes to active species faster in Suzuki coupling.[1]Moderate: Slower activation; steric bulk can retard transmetalation.[1]High: Immediate participation.

Analytical Strategy: The Multi-Modal Approach

Relying solely on LC-MS or standard


H NMR is insufficient for boronic esters due to their "invisible" degradation pathways (e.g., formation of boroxines or hydrolysis where chemical shifts overlap).
The "Triangulation" Method

To guarantee purity, you must triangulate data from three sources:

  • 
    H NMR (Stoichiometry):  Detects the ratio of the butyl group to the neopentyl glycol backbone.
    
  • 
    B NMR (Coordination & State):  The definitive probe for boron environment (tricoordinate ester vs. tetracoordinate borate vs. free acid).
    
  • GC-FID/MS (Volatiles): Unlike many aryl boronates, this alkyl boronate is volatile enough for GC, allowing detection of protodeboronated byproducts (butane/butene) or free neopentyl glycol.

Visualization: Stability & Degradation Pathway

The following diagram illustrates the equilibrium that dictates the purity of your compound.

BoronStability Ester Intact NPG Ester (Active Reagent) Hemi Hemi-Ester (Transient) Ester->Hemi + H2O Oxidized Butanol (Oxidative Degradation) Ester->Oxidized O2 / Time Hemi->Ester - H2O Acid Free Butylboronic Acid (Hydrolyzed) Hemi->Acid + H2O Acid->Hemi - H2O Boroxine Boroxine Trimer (Dehydrated Acid) Acid->Boroxine - H2O (Vacuum/Heat) Boroxine->Acid + H2O

Caption: Figure 1. The equilibrium landscape of NPG boronic esters. Note that vacuum drying can drive the formation of Boroxines, which are often mistaken for pure product in elemental analysis.

Detailed Experimental Protocols

Protocol A: Quantitative B NMR Assessment

Purpose: To distinguish the intact ester from hydrolyzed acid and boroxine impurities.

Theory: Boron-11 is a quadrupolar nucleus.[1] While peaks are broad, the chemical shift is highly sensitive to the coordination environment.

  • NPG Ester:

    
     ~26–29 ppm (Tricoordinate, slightly shielded by ring strain).
    
  • Free Acid:

    
     ~30–32 ppm (Tricoordinate).[1]
    
  • Borate (Tetra):

    
     ~2–7 ppm (Tetracoordinate, if base is present).
    

Procedure:

  • Solvent Choice: Use anhydrous

    
      or 
    
    
    
    .[1] Avoid
    
    
    or
    
    
    initially, as these can induce transesterification or coordination, shifting peaks upfield and masking hydrolysis.
  • Sample Prep: Dissolve ~20 mg of the compound in 0.6 mL solvent.

  • Quartz Tubes: Use quartz NMR tubes if available to eliminate the broad background boron signal from borosilicate glass (approx. 0 ppm). If using glass, run a blank to subtract the background.

  • Acquisition:

    • Frequency: >128 MHz (for

      
      B).
      
    • Scans: 128–256 (Boron relaxes quickly; rapid pulsing is possible).[1]

    • Standard: External

      
       (0.0 ppm).[1]
      
  • Analysis: Integrate the peak at ~27 ppm (Ester) vs ~31 ppm (Acid).

Protocol B: The "Free Diol" H NMR Check

Purpose: A self-validating check for hydrolysis that is often more sensitive than


B NMR.

Theory: When the NPG ester hydrolyzes, it releases free neopentyl glycol (2,2-dimethyl-1,3-propanediol). The methyl protons of the NPG group in the ester environment are magnetically distinct from those in the free diol .

Procedure:

  • Run a standard

    
    H NMR in 
    
    
    
    .[1]
  • Target Region: 0.9 – 1.1 ppm (Methyls of NPG).[1]

  • Diagnosis:

    • Intact Ester: You will see a sharp singlet for the gem-dimethyl group (approx 0.95 ppm) and a singlet for the

      
      O protons (approx 3.6 ppm).
      
    • Hydrolysis: Look for a second set of peaks slightly shifted (usually downfield for the

      
      OH of the free diol).
      
    • Calculation:

      
      
      
Protocol C: Residual Boron Quantification in Coupled Products

Purpose: Ensuring the butyl group was transferred and the boron reagent was removed.

Workflow:

  • TLC Staining: Use Curcumin Stain (0.1% curcumin in EtOH/HCl).[1] Boron residues turn bright red/orange immediately.[1] This is far more sensitive than UV for aliphatic boron species.[1]

  • Workup Strategy: If residual boron is detected:

    • Oxidative Wash: Treat the crude organic phase with 1M NaOH and

      
       (30%) for 15 mins. This converts lipophilic boronic esters into water-soluble boric acid and alcohols.[1]
      
    • Sorbitol Wash: Wash the organic layer with 10% aqueous Sorbitol. Sorbitol forms a hyper-stable, water-soluble complex with boron, effectively stripping it from the organic phase.

Troubleshooting & Decision Matrix

Use this workflow to determine if your reagent requires re-purification before use.

DecisionMatrix Start Start: Assess Reagent Purity Visual Visual Inspection: Is it a liquid or solid? Start->Visual Liquid Liquid/Oil Visual->Liquid Usually Solid Crystalline Solid Visual->Solid High Purity HNMR Run 1H NMR (CDCl3) Liquid->HNMR Solid->HNMR CheckDiol Check NPG Methyls (0.9 - 1.0 ppm) HNMR->CheckDiol Pure Single Peak: >98% Purity Proceed to Reaction CheckDiol->Pure No free diol Impure Split Peaks: >5% Free Diol Detected CheckDiol->Impure Free diol present Purify Purification Required Impure->Purify Method1 Method A: Kugelrohr Distillation (Best for NPG Esters) Purify->Method1 Preferred Method2 Method B: Recrystallization (Hexane/Et2O - if solid) Purify->Method2

Caption: Figure 2. Decision matrix for evaluating and purifying 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane prior to synthesis.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Hall, D. G. (Ed.).[1] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard reference text for properties of NPG vs Pinacol esters).

  • IUPAC. (2019).[1] Brief Guide to the Nomenclature of Inorganic Chemistry. (Basis for dioxaborinane nomenclature).

  • Charette, A. B., et al. (2019).[3] Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1][3] Organic Syntheses, 96, 277-299.[1][3] (Provides detailed experimental setups for handling sensitive boronic esters). [Link]

Sources

The Definitive Application & Comparison Guide for 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (BuBneo)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Next-Generation Alkylboronic Esters

In the realm of modern organoboron chemistry, the choice of the boronic acid protecting group dictates the success of complex carbon-carbon and carbon-heteroatom bond formations. 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 879224-89-2), commonly referred to as the neopentyl glycol ester of n-butylboronic acid (BuBneo), has emerged as a privileged reagent.

While pinacol esters (Bpin) are ubiquitous due to their extreme stability, their inherent steric bulk often severely hinders reactivity in rate-limiting steps such as transmetalation and nucleophilic "ate" complex formation[1]. BuBneo strikes an optimal balance: it retains the chromatographic stability of a cyclic ester while projecting its steric bulk away from the Lewis acidic boron center, thereby unlocking accelerated reaction kinetics and unparalleled stereocontrol in asymmetric synthesis.

Mechanistic Causality: Why Neopentyl Glycol Outperforms Pinacol

The performance differential between BuBneo and BuBpin is rooted in their 3D spatial environments. Pinacol esters feature a 5-membered ring with four methyl groups directly adjacent to the boron-oxygen bonds. This creates a dense steric shield around the boron's empty p-orbital, repelling incoming nucleophiles.

Conversely, BuBneo utilizes a 6-membered dioxaborinane ring with a gem-dimethyl group located at the 5-position—distal to the boron atom,[1].

  • The Causality: This distal substitution relieves steric crowding at the boron center, significantly increasing its kinetic accessibility and Lewis acidity. Consequently, nucleophiles (such as [Pd]-OH intermediates or lithiated carbenoids) can attack the boron atom rapidly and irreversibly, a critical requirement for preventing racemization in stereospecific homologations.

Comparative Performance Analysis

To objectively guide your experimental design, the following table summarizes the quantitative and qualitative performance metrics of BuBneo against its primary alternatives.

Performance Metricn-Butylboronic AcidBuBpin (Pinacol Ester)BuBneo (Neopentyl Glycol Ester)
Chemical Structure Free acid, prone to forming boroxines5-membered ring, tetramethyl substituted6-membered ring, 5,5-dimethyl substituted
Bench/Silica Stability Poor (streaks on SiO₂, degrades)Excellent (highly robust)Very Good (stable to chromatography)
Transmetalation Rate Fast (but unpredictable speciation)Slow (sterically hindered)>20x faster than Bpin
Ate-Complex Formation N/AReversible (causes racemization)Irreversible (locks stereochemistry)
Enantiospecificity N/ALow to Moderate in bulky systemsExcellent (>98% es)

Key Applications & Mechanistic Workflows

Accelerated Suzuki-Miyaura Cross-Coupling

In anhydrous Suzuki-Miyaura couplings, transmetalation is typically the rate-determining step. Research by 1 demonstrated that neopentyl glycol esters transmetalate more than 20 times faster than their pinacol counterparts[1]. By utilizing potassium trimethylsilanolate (TMSOK) as a base, a highly active [Pd]-OH intermediate is generated in situ, which rapidly attacks the unhindered boron center of BuBneo[1].

Transmetalation PdOH [Pd]-OH Complex (Active Intermediate) Bneo BuBneo (Neopentyl Glycol Ester) PdOH->Bneo Bpin BuBpin (Pinacol Ester) PdOH->Bpin AteNeo Boronate Complex (Fast Formation) Bneo->AteNeo k_fast AtePin Boronate Complex (Slow Formation) Bpin->AtePin k_slow Product Transmetalated[Pd]-Butyl (Ready for Coupling) AteNeo->Product AtePin->Product

Kinetic differentiation in Pd-catalyzed transmetalation between BuBneo and BuBpin.

Stereospecific Lithiation-Borylation (Homologation)

The synthesis of contiguous stereocenters relies heavily on Matteson-type homologations. As shown by , reacting a chiral lithiated carbamate with a bulky Bpin ester leads to reversible "ate" complex formation, allowing the lithiated species to epimerize and erode enantiopurity. Substituting Bpin with BuBneo ensures rapid, irreversible complexation, achieving full chirality transfer (>98% es),[2].

Homologation Carbamate Lithiated Carbamate (Chiral Nucleophile) BuBneo BuBneo Addition Carbamate->BuBneo Complex Boronate 'Ate' Complex (Irreversible) BuBneo->Complex Prevents Racemization Rearrangement 1,2-Metallate Rearrangement (Stereoretentive) Complex->Rearrangement Product Homologated Alkylboronic Ester Rearrangement->Product

Mechanism of stereospecific lithiation-borylation utilizing BuBneo.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of BuBneo from n-Butylboronic Acid

Adapted from transition-metal-free construction strategies[3].

  • Reagent Assembly: Charge a flame-dried round-bottom flask with n-butylboronic acid (1.0 equiv, 4.0 mmol) and neopentyl glycol (1.0 equiv, 4.0 mmol)[3].

  • Solvent & Dehydration: Add 20 mL of anhydrous THF and anhydrous MgSO₄ (3.0 equiv).

    • Causality: The thermodynamic stability of the 6-membered dioxaborinane ring drives the esterification. MgSO₄ acts as a chemical sponge, irreversibly sequestering the water byproduct to push the equilibrium entirely to the product side.

  • Reaction & Validation: Stir at room temperature for 2 hours.

    • Self-Validation: Pull an aliquot for ¹¹B NMR. The reaction is complete when the broad singlet of the free boronic acid (~32 ppm) fully converts to a sharper singlet (~29 ppm) characteristic of the neopentyl glycol ester.

  • Isolation: Filter the mixture through a pad of Celite to remove MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂; pentane/EtOAc 98:2) to afford BuBneo as a colorless oil[3].

Protocol 2: Stereospecific Lithiation-Borylation using BuBneo

Adapted from Aggarwal's full chirality transfer methodology.

  • Nucleophile Generation: Cool a solution of the chiral secondary carbamate (1.0 equiv) in anhydrous Et₂O to -78 °C. Add s-BuLi (1.2 equiv) dropwise. Stir for 30 minutes.

  • Electrophile Trapping: Add BuBneo (1.5 equiv) dropwise at -78 °C.

    • Causality: The reaction must be kept at -78 °C to stabilize the highly reactive lithiated carbamate. BuBneo is added because its unhindered boron center allows rapid, irreversible "ate" complex formation, trapping the chiral nucleophile before thermal epimerization can occur.

  • Complex Validation:

    • Self-Validation: An aliquot analyzed by ¹¹B NMR will show a diagnostic upfield shift from ~29 ppm (neutral BuBneo) to ~5-10 ppm, confirming the formation of the tetrahedral "ate" complex.

  • Rearrangement: Once the complex is validated, remove the cooling bath and warm the reaction to room temperature. This thermal energy triggers the stereoretentive 1,2-metallate rearrangement[2].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography to isolate the enantioenriched homologated product.

References

  • Sigma-Aldrich, "2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane Product Specifications",

  • Didier, D. et al., "Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems", LMU Munich, 3[3]

  • Aggarwal, V. K. et al., "Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions", Chem. Commun.,

  • Denmark, S. E. et al., "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate", Organic Syntheses, 1[1]

  • Morken, J. P. et al., "Stereospecific functionalizations and transformations of secondary and tertiary boronic esters", Chem. Commun., 2[2]

  • Blakemore, P. R. et al., "Enantioselective Synthesis of α-Phenyl- and α-(Dimethylphenylsilyl)-alkylboronic Esters", RSC, 4[4]

Sources

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